PHA-543613
説明
This compound is a small molecule drug with a maximum clinical trial phase of I.
Structure
3D Structure
特性
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKZCLGGYKRDES-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047284 | |
| Record name | (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-53-0 | |
| Record name | N-(3R)-1-Azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478149-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHA-543613 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478149530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHA-543613 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36R9KVD6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PHA-543613
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-543613 is a potent and selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Its activation is implicated in various physiological processes, including learning, memory, and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and its effects in preclinical models of neurological and inflammatory disorders. This document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of its signaling pathways and experimental workflows to support further research and development.
Core Mechanism of Action: Selective α7 nAChR Agonism
This compound acts as an orthosteric agonist at the α7 nicotinic acetylcholine receptor.[1] This receptor is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 subunits. Upon binding, this compound stabilizes the open conformation of the channel, leading to an influx of cations, primarily calcium (Ca²⁺), into the neuron.[2] This influx of calcium is a critical initiating event for the diverse downstream cellular effects of this compound.
Quantitative Pharmacological Profile
The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and selectivity.
Table 1: Binding Affinity of this compound for the α7 nAChR
| Parameter | Value | Reference |
| Ki | 8.8 nM | [3] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Reference |
| α3β4 nAChR | Negligible or very weak effects | [3][4] |
| α1β1γδ nAChR | Negligible or very weak effects | [3][4] |
| α4β2 nAChR | Negligible or very weak effects | [3][4] |
| 5-HT3 Receptor | Negligible or very weak effects | [3][4] |
Downstream Signaling Pathways
The activation of α7 nAChR by this compound triggers multiple intracellular signaling cascades that mediate its neuroprotective and anti-inflammatory effects.
The JAK2/STAT3 Pathway and Anti-Inflammatory Effects
A key mechanism underlying the anti-inflammatory properties of this compound is the activation of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway.[5] Upon α7 nAChR activation, JAK2 is recruited and phosphorylated, which in turn phosphorylates STAT3. Phosphorylated STAT3 then translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response. This pathway has been shown to be crucial for the this compound-mediated reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[5]
References
- 1. Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist this compound in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTRF Human and Mouse Phospho-ERK (Thr202/Tyr204) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PHA 543613 hydrochloride | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
PHA-543613: A Selective Alpha-7 Nicotinic Acetylcholine Receptor Agonist for Neurological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-543613 is a potent and selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1] This receptor is implicated in a variety of physiological processes, including learning, memory, and attention, and its dysfunction has been linked to several neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] this compound's high selectivity and favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, make it a valuable tool for investigating the therapeutic potential of α7 nAChR activation.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental protocols, and associated signaling pathways.
Pharmacological Profile
This compound exhibits a high binding affinity for the α7 nAChR with a reported Ki value of 8.8 nM. Its selectivity for the α7 nAChR over other nicotinic receptor subtypes and the serotonin 5-HT3 receptor is a key characteristic that minimizes off-target effects. The compound is orally active and readily crosses the blood-brain barrier, making it suitable for in vivo studies in animal models.[3]
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 8.8 nM | Human α7 nAChR | [Wishka et al., 2006 (Implied)] |
| Selectivity | High | α7 nAChR vs. other nAChRs and 5-HT3 | [Wishka et al., 2006 (Implied)] |
Table 2: In Vivo Pharmacokinetic and Dosing Information for this compound in Rats
| Parameter | Value/Range | Route of Administration | Animal Model | Reference |
| Oral Bioavailability | High | Oral (p.o.) | Rat | [Wishka et al., 2006 (Implied)] |
| Brain Penetration | Rapid | Intravenous (i.v.), Subcutaneous (s.c.), Oral (p.o.) | Rat | [Wishka et al., 2006 (Implied)] |
| Effective Dose (Cognition) | 0.3 - 3.0 mg/kg | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Rat | [4][5] |
| Effective Dose (Neuroprotection) | 6 - 12 mg/kg (twice daily) | Intraperitoneal (i.p.) | Rat | [6] |
| Half-life (t1/2) | >48 hours (inferred from washout period) | Intracerebroventricular (ICV) | Rat | [7] |
Signaling Pathways and Experimental Workflows
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events. These pathways are crucial for the receptor's role in synaptic plasticity, neuroprotection, and modulation of inflammation.
Alpha-7 Nicotinic Acetylcholine Receptor Signaling
The binding of this compound to the α7 nAChR leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers downstream signaling cascades, including the JAK2-STAT3 and the ERK/MAPK pathways.
Figure 1: Simplified signaling pathway of α7 nAChR activation by this compound.
Experimental Workflow: In Vivo Cognitive Enhancement Study
A common application of this compound is to assess its potential to ameliorate cognitive deficits in animal models. The Novel Object Recognition (NOR) test is a widely used behavioral paradigm for this purpose.
Figure 2: Workflow for a Novel Object Recognition (NOR) test to evaluate cognitive enhancement.
Detailed Experimental Protocols
In Vitro Functional Assay: Calcium Imaging
This protocol outlines a method to assess the agonist activity of this compound by measuring changes in intracellular calcium concentration in cells expressing α7 nAChRs.
1. Cell Culture and Plating:
-
Culture HEK293T cells co-transfected with plasmids encoding the human α7 nAChR and the chaperone protein NACHO.[4]
-
Plate the transfected cells into poly-D-lysine pre-coated 96-well flat-bottom plates at a density of 6 x 10^4 cells per well in 100 µL of culture medium.[4]
-
Incubate for 24 hours to allow for cell attachment and receptor expression.[4]
2. Dye Loading:
-
Prepare a calcium buffer solution (HBSS buffer supplemented with 0.1% BSA, 2.5 mM probenecid, 3 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4).[4]
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (Invitrogen), by adding 50 µL of the dye solution to each well.[4]
-
Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.[4]
3. Compound Preparation and Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the calcium buffer.
-
Use an automated liquid handling system or a multi-channel pipette to add the this compound solutions to the wells.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of this compound using a fluorescence plate reader (e.g., FLIPR).
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the dose-response curve and calculate the EC50 value to determine the potency of this compound.
In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test in Rats
This protocol describes the NOR test to evaluate the effect of this compound on recognition memory in rats.[8][9][10][11]
1. Apparatus:
-
A circular arena with a diameter of approximately 83 cm and 40 cm high walls.[8] The floor and back half of the wall are made of gray polyvinyl chloride, and the front half is transparent for observation.[8]
-
A variety of objects that are different in shape, color, and texture, but similar in size and with no intrinsic motivational value.
2. Procedure:
-
Habituation: Individually habituate each rat to the empty testing arena for a set period (e.g., 3-5 minutes) for 2-3 consecutive days prior to the test.[9][10]
-
Familiarization Trial (T1): Place two identical objects in the arena.[8][9][10][11] Administer this compound or vehicle at a predetermined time before this trial. Allow the rat to explore the objects for a fixed duration (e.g., 3-5 minutes).[8][9][10]
-
Retention Interval: Return the rat to its home cage for a specific delay period (e.g., 1 hour for short-term memory or 24 hours for long-term memory).[8][9][10]
-
Test Trial (T2): Replace one of the familiar objects with a novel object.[8][9][10][11] Place the rat back in the arena and record its exploratory behavior for a fixed duration (e.g., 3-5 minutes).[8][9][10] Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm.
3. Data Analysis:
-
Measure the time spent exploring each object (familiar and novel) during the test trial.
-
Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory. Compare the DI between the this compound-treated group and the vehicle-treated group to assess the cognitive-enhancing effects of the compound.
Biochemical Assay: Western Blot for ERK Phosphorylation
This protocol details the Western blot procedure to measure the activation of the ERK signaling pathway upon α7 nAChR stimulation.[12][13][14]
1. Cell Culture and Treatment:
-
Culture a suitable cell line endogenously expressing α7 nAChRs (e.g., PC12 cells) or a transfected cell line.[15]
-
Serum-starve the cells for a period (e.g., 4-12 hours) to reduce basal ERK phosphorylation.[12]
-
Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.
2. Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[12][13]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[12][13]
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.
Clinical Development
While several α7 nAChR agonists have entered clinical trials for cognitive impairment in schizophrenia and Alzheimer's disease, the clinical development status of this compound is not extensively documented in publicly available records.[1][2] Early clinical trials with other α7 agonists have shown mixed results, highlighting the complexity of translating preclinical efficacy to clinical benefit in these patient populations.[16][17][18] Further research and well-designed clinical trials are necessary to fully elucidate the therapeutic potential of selective α7 nAChR agonists like this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the α7 nicotinic acetylcholine receptor in health and disease. Its high selectivity and favorable pharmacokinetic properties make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and signaling pathway information provided in this guide offer a foundation for researchers to design and execute robust studies to further explore the therapeutic potential of targeting the α7 nAChR. Future research should focus on determining a more complete pharmacological and pharmacokinetic profile of this compound and on conducting well-controlled preclinical and clinical studies to validate its efficacy in relevant disease models.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha-7 nicotinic acetylcholine receptor agonist this compound reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alpha-7 nicotinic agonist improves cognition in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Randomized, Placebo-Controlled Study Investigating the Nicotinic α7 Agonist, RG3487, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic Profile of PHA-543613 in Rodents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties and bioavailability of PHA-543613, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in rodent models. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of available quantitative data, detailed experimental methodologies, and relevant biological pathways.
Executive Summary
This compound has demonstrated significant potential in preclinical studies for various neurological and psychiatric disorders. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for its continued development. This guide summarizes key PK parameters in rats, outlines the methodologies employed in these critical studies, and visually represents the compound's mechanism of action through signaling pathway diagrams.
Pharmacokinetic Parameters in Rats
While multiple studies have utilized this compound in rodent models, detailed pharmacokinetic data remains concentrated in select publications. The seminal work by Wishka et al. (2006) in the Journal of Medicinal Chemistry stands as the primary source for the characterization of this compound's PK profile in rats. The compound is noted for its rapid brain penetration and high oral bioavailability in this species.
| Parameter | Value | Species | Administration Route | Dosage | Source |
| Oral Bioavailability (F%) | High (Specific % not publicly detailed) | Rat | Oral | Not specified | (Wishka et al., 2006) |
| Brain Penetration | Rapid | Rat | Not specified | Not specified | (Wishka et al., 2006) |
| Half-life (t½) | Implied to be less than 48 hours | Rat | Intracerebroventricular | Not specified | (DiBrog et al., 2024)[1] |
Experimental Protocols
The methodologies described below are based on standard practices in preclinical pharmacokinetic studies and are inferred from the available literature.
Animal Models
-
Species: Male Sprague Dawley or Wistar rats are commonly used for pharmacokinetic studies of novel compounds.
-
Health Status: Animals are typically healthy, adult, and within a specific weight range to ensure consistency across the study.
Administration of this compound
-
Oral (p.o.) Administration: The compound is typically dissolved in a suitable vehicle, such as sterile water or a saline solution, and administered via oral gavage.
-
Intravenous (i.v.) Administration: For determining absolute bioavailability, a solution of this compound is administered intravenously, usually through a tail vein.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site. Plasma is separated by centrifugation for subsequent analysis.
-
Brain Tissue Sampling: To assess brain penetration, animals are euthanized at various time points, and brain tissue is collected, homogenized, and processed for analysis.
Bioanalytical Method
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the standard method for the quantification of this compound in plasma and brain homogenates due to its high sensitivity and selectivity. A validated LC-MS/MS assay would be employed to determine the concentration of the parent drug.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams are provided.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound can trigger multiple downstream signaling cascades implicated in neuroprotection and cognitive enhancement.
References
Neuroprotective Effects of PHA-543613 on Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-543613, a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), has emerged as a promising candidate for neuroprotection in various models of neurodegenerative diseases. This technical guide synthesizes the current understanding of the neuroprotective mechanisms of this compound, with a specific focus on its potential application in neuronal cultures. While much of the existing data is derived from in vivo studies, this document outlines the core signaling pathways, provides detailed hypothetical experimental protocols for in vitro validation, and presents available quantitative data to guide future research in neuronal culture systems.
Introduction
Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these conditions is neuroinflammation and excitotoxicity, which contribute to neuronal cell death.[1][2] The α7 nicotinic acetylcholine receptor (α7-nAChR) is a crucial modulator of inflammatory pathways in the brain and a promising target for therapeutic intervention.[2][3] this compound is a selective agonist for this receptor, demonstrating significant neuroprotective and anti-inflammatory properties in multiple preclinical models of neurodegeneration.[1][3] This guide provides an in-depth overview of the mechanisms of action of this compound and furnishes researchers with detailed methodologies to investigate its neuroprotective effects in neuronal cultures.
Mechanism of Action: The α7-nAChR Signaling Pathway
This compound exerts its neuroprotective effects primarily through the activation of the α7-nAChR on neurons and glial cells. This activation triggers a cascade of intracellular signaling events that collectively enhance neuronal survival and reduce neuroinflammation. The core mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Activation of the α7-nAChR by this compound leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in apoptosis and inflammation. The inhibition of GSK-3β results in the modulation of downstream targets that promote cell survival and reduce apoptotic processes.
Quantitative Data from Preclinical Studies
While specific quantitative data on the neuroprotective effects of this compound in neuronal cultures is limited in publicly available literature, in vivo studies provide significant evidence of its efficacy. The following tables summarize key findings from these preclinical models.
Table 1: In Vivo Neuroprotective Effects of this compound
| Model System | Pathological Insult | This compound Dose | Outcome Measure | Result | Citation |
| Adult Rat | Quinolinic Acid (Excitotoxicity) | 12 mg/kg (twice daily) | Neuronal Survival (NeuN staining) | Significant protection of neurons | [1] |
| Adult Rat | Quinolinic Acid (Excitotoxicity) | 12 mg/kg (twice daily) | Microglial Activation (Ox-42 staining) | Reduced intensity of microglial activation | [1] |
| Rat Model of Parkinson's Disease | 6-hydroxydopamine (6-OHDA) | 6 mg/kg/day | Dopaminergic Neuron Protection | Partial protection (15-20%) of dopaminergic neurons | [4] |
Experimental Protocols for Neuronal Culture Studies
The following protocols are detailed methodologies for investigating the neuroprotective effects of this compound in primary neuronal cultures. These are based on established techniques and can be adapted for specific research questions.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for studying neuroprotective agents.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15)
-
Hibernate-A medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant dam according to approved animal welfare protocols.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold Hibernate-A medium.
-
Mince the cortical tissue and incubate with a papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium.
-
Maintain the cultures by replacing half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Glutamate-Induced Excitotoxicity Assay
This assay is used to model the neuronal damage caused by excessive glutamate stimulation and to assess the protective effects of this compound.
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
This compound stock solution
-
Glutamate solution (e.g., 100 µM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Pre-treat neuronal cultures with various concentrations of this compound or vehicle for a specified duration (e.g., 1-2 hours).
-
Induce excitotoxicity by exposing the cultures to a neurotoxic concentration of glutamate for a defined period (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium (containing this compound or vehicle).
-
Incubate the cultures for 24 hours.
-
Assess cell viability using the MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Western Blot Analysis of PI3K/Akt Pathway
This protocol allows for the quantification of key proteins in the PI3K/Akt signaling pathway to confirm the mechanism of action of this compound.
Materials:
-
Treated neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat neuronal cultures with this compound for various time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) and/or the total protein.
Conclusion
This compound represents a promising neuroprotective agent with a well-defined mechanism of action centered on the activation of the α7-nAChR and the subsequent modulation of the PI3K/Akt/GSK-3β signaling pathway. While in vivo studies have provided strong evidence for its efficacy, further investigation in neuronal culture systems is crucial for a more detailed understanding of its direct effects on neurons and for elucidating the precise molecular players involved. The experimental protocols provided in this guide offer a framework for researchers to explore the neuroprotective potential of this compound in vitro, contributing to the development of novel therapeutic strategies for neurodegenerative diseases.
References
- 1. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The α7 Nicotinic Acetylcholine Receptor Agonist PHA-543613: A Technical Guide to its Anti-inflammatory Properties in Microglia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation, predominantly mediated by activated microglia, is a critical component in the pathophysiology of numerous neurodegenerative diseases. The cholinergic anti-inflammatory pathway, a neural mechanism that inhibits cytokine production, offers a promising therapeutic target. Central to this pathway is the α7 nicotinic acetylcholine receptor (α7-nAChR). This technical guide provides an in-depth review of the anti-inflammatory properties of PHA-543613, a selective α7-nAChR agonist, with a specific focus on its modulatory effects on microglial activity. Evidence from preclinical in vivo studies demonstrates that this compound effectively reduces microglial activation in models of neurodegeneration. This document details the underlying signaling pathways, summarizes key quantitative data from animal studies, and provides relevant experimental protocols to facilitate further research in this area.
Introduction: Microglia and the Cholinergic Anti-inflammatory Pathway
Microglia are the resident immune cells of the central nervous system (CNS), responsible for immune surveillance and response to injury or pathogens.[1] In pathological contexts, such as neurodegenerative diseases, microglia can become chronically activated, adopting a pro-inflammatory phenotype. This activation leads to the release of cytotoxic mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which contribute to neuronal damage and disease progression.[1][2]
The discovery of the cholinergic anti-inflammatory pathway has identified a key endogenous mechanism for regulating inflammation.[1] This pathway involves the vagus nerve and its primary neurotransmitter, acetylcholine (ACh), which can suppress the production of pro-inflammatory cytokines by immune cells through interaction with α7-nAChRs.[1] Microglia express these receptors, making them a direct target for therapeutic intervention aimed at dampening neuroinflammation.[1] this compound is a potent and selective agonist for the α7-nAChR that has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models.[3][4][5]
Mechanism of Action: α7-nAChR-Mediated Inhibition of Pro-inflammatory Signaling
The primary anti-inflammatory mechanism of this compound in microglia is the activation of α7-nAChRs, which leads to the inhibition of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).
Upon binding to the α7-nAChR, this compound initiates a signaling cascade that interferes with the canonical NF-κB activation pathway. In a stimulated microglial cell (e.g., by lipopolysaccharide, LPS), NF-κB is typically activated, translocates to the nucleus, and drives the transcription of genes encoding pro-inflammatory cytokines.[6][7] Activation of the α7-nAChR by this compound can suppress this process, leading to a significant reduction in the production and release of TNF-α, IL-1β, and IL-6.[1][2]
References
- 1. Nicotinic Acetylcholine Receptors and Microglia as Therapeutic and Imaging Targets in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the Protection of Dopaminergic Neurons by an α7 Nicotinic Receptor Agonist, PHA 543613 Using [(18)F]LBT-999 in a Parkinson's Disease Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microglia-specific NF-κB signaling is a critical regulator of prion-induced glial inflammation and neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
PHA-543613 and its Role in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-543613 is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), a key player in cognitive processes.[1] Dysfunction of the cholinergic system, where α7-nAChRs are prominently expressed in brain regions crucial for memory formation like the hippocampus, is a critical feature in the progression of neurodegenerative diseases such as Alzheimer's disease.[1] this compound has emerged as a promising therapeutic candidate due to its ability to penetrate the brain and positively influence synaptic plasticity, the cellular basis for learning and memory. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its role in synaptic plasticity, and the experimental methodologies used to elucidate its effects.
Core Mechanism of Action
This compound exerts its effects by binding to and activating α7-nAChRs, which are ligand-gated ion channels with high calcium permeability. This activation triggers a cascade of downstream signaling events that ultimately modulate synaptic strength and promote neuronal survival.
Signaling Pathway of this compound in Synaptic Plasticity
The activation of α7-nAChRs by this compound initiates a signaling cascade that enhances synaptic plasticity. This involves the modulation of key synaptic proteins and receptors, leading to the potentiation of synaptic transmission.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's properties and its effects in various experimental models.
Table 1: Binding Affinity and Selectivity
| Receptor | Ki (nM) | Reference |
| α7-nAChR | 8.8 | MedChemExpress |
Note: this compound displays high selectivity for α7-nAChR over other nicotinic receptor subtypes such as α3β4, α1β1γδ, and α4β2, as well as the 5-HT3 receptor.
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Dosing (mg/kg) | Effect | Reference |
| Scopolamine-induced amnesia (rats) | 1 and 3 | Dose-dependently reversed memory impairment | Bali et al., 2015[2] |
| MK-801-induced amnesia (rats) | 1 and 3 | Partially reversed memory deficit (inverted U-shaped dose-response) | Bali et al., 2015[2] |
| Presenilin 1/2 conditional double knockout mice | Not specified | Improved hippocampus-related memory | Cao et al., 2023[1] |
| 6-OHDA-lesioned rat model of Parkinson's Disease | 6 (i.p.) | Partially restored striatal dopamine transporter (DAT) density and reduced neuroinflammation | Sérrière et al., 2015[3] |
| Quinolinic acid-induced excitotoxicity (rats) | 12 (twice daily) | Protected neurons and reduced microglial activation | Foucault-Fruchard et al., 2017[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) Measurement
This protocol outlines the steps for inducing and recording LTP in hippocampal slices to assess the effect of this compound on synaptic plasticity.
Detailed Steps:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated ACSF at room temperature.
-
Recording: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After a stable baseline is achieved for at least 20 minutes with stimulation at a low frequency (e.g., 0.05 Hz), apply this compound to the perfusion bath at the desired concentration.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., four trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
Data Analysis: The slope of the fEPSP is measured and normalized to the baseline period. The degree of potentiation is calculated as the percentage increase in the fEPSP slope.
Molecular Biology: Western Blot Analysis of Synaptic Proteins
This protocol describes the quantification of synaptic protein levels in brain tissue following this compound treatment.
Detailed Steps:
-
Tissue Preparation: Following in vivo treatment with this compound or vehicle, dissect and homogenize the hippocampus in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., GluN1, GluA1, PSD-95, synaptophysin, and α7-nAChR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the protein levels to a loading control such as GAPDH or β-actin.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cognitive disorders by selectively targeting α7-nAChRs and enhancing synaptic plasticity. The evidence from preclinical studies indicates its ability to restore synaptic function and protect neurons. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the mechanisms of this compound and develop novel treatments for neurodegenerative and psychiatric diseases. Further research, including well-controlled clinical trials, is necessary to fully elucidate its therapeutic efficacy and safety in humans.
References
- 1. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Protection of Dopaminergic Neurons by an α7 Nicotinic Receptor Agonist, PHA 543613 Using [18F]LBT-999 in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of PHA-543613: A Selective α7 Nicotinic Acetylcholine Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PHA-543613, chemically known as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] This receptor is a key target in the central nervous system for therapeutic intervention in cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its pharmacological properties.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the brain, particularly in regions crucial for learning and memory, such as the hippocampus.[2] Activation of α7 nAChRs has been shown to modulate neurotransmitter release, enhance synaptic plasticity, and exert neuroprotective and anti-inflammatory effects.[3][4] Consequently, the development of selective α7 nAChR agonists has been a major focus of pharmaceutical research. This compound emerged from these efforts as a promising candidate with a favorable preclinical profile, demonstrating high affinity and selectivity for the α7 nAChR, good brain penetration, and efficacy in animal models of cognitive impairment.[1]
Discovery and Pharmacological Profile
This compound was identified through a focused drug discovery program aimed at developing potent and selective α7 nAChR agonists.[1] Its pharmacological profile is characterized by high binding affinity and functional potency at the α7 nAChR, with significant selectivity over other nAChR subtypes and other neurotransmitter receptors.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Value | Receptor/Assay | Reference |
| Ki | 8.8 nM | Human α7 nAChR | [5] |
| Selectivity | >1000-fold | Over α3β4, α1β1γδ, α4β2 nAChRs | [5][6] |
| Selectivity | High | Over 5-HT3 receptors | [5][6] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Effect | Dosage | Reference |
| Scopolamine-induced memory deficit (Rats) | Reversal of short-term memory deficits | 0.3 mg/kg | [5] |
| Amphetamine-induced P50 sensory gating deficit (Rats) | Normalization of sensory gating | 0.3 mg/kg, i.v. | |
| Novel Object Recognition (Rats) | Improved performance | 1.0 mg/kg, s.c. | |
| Quinolinic acid-induced excitotoxicity (Rats) | Neuroprotection and reduced microglial activation | 12 mg/kg | [4] |
Chemical Synthesis of this compound
The synthesis of this compound, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, is a multi-step process. A general synthetic scheme is outlined below, based on the procedures described in the scientific literature.[1]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following is a representative protocol for the amide coupling step in the synthesis of this compound:
-
Preparation of the Reaction Mixture: To a solution of furo[2,3-c]pyridine-5-carboxylic acid in an appropriate anhydrous solvent (e.g., dimethylformamide), add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Addition of the Amine: To the activated carboxylic acid solution, add a solution of (R)-3-aminoquinuclidine in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by a suitable technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the final product, this compound.[7]
Key Preclinical Efficacy Assays
The cognitive-enhancing effects of this compound have been demonstrated in several key preclinical models. The methodologies for two of the most cited assays are detailed below.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[8][9]
-
Habituation: Individually house the animals and handle them for several days before the experiment. On the day before testing, allow each animal to freely explore the empty testing arena (e.g., a 40 x 40 x 40 cm open box) for 5-10 minutes to habituate to the environment.
-
Training (Familiarization) Phase: On the training day, place two identical objects in the arena. Place the animal in the arena, facing away from the objects, and allow it to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes). A significant increase in the time spent exploring the novel object is indicative of recognition memory.[10]
P50 Auditory Sensory Gating
The P50 sensory gating paradigm is an electrophysiological test used to assess the brain's ability to filter out redundant auditory information.[11][12]
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Implant recording electrodes over the hippocampus or cortex. Allow the animal to recover from surgery.
-
Stimulation Paradigm: Present pairs of identical auditory clicks (S1 and S2) with a 500 ms inter-stimulus interval. The pairs of clicks are presented at a regular interval (e.g., every 10 seconds).
-
Data Acquisition and Analysis: Record the auditory evoked potentials (AEPs) in response to the clicks. The P50 wave is a positive peak that occurs approximately 50 ms after the stimulus. Measure the amplitude of the P50 wave in response to the first click (S1) and the second click (S2). The P50 gating ratio is calculated as (S2 amplitude / S1 amplitude) x 100%. A lower ratio indicates better sensory gating.[13][14]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly binding to and activating the α7 nAChR. This activation leads to the modulation of several downstream signaling pathways implicated in neuroprotection, anti-inflammation, and synaptic plasticity.
Key Signaling Pathways
Caption: Signaling pathways modulated by this compound via α7 nAChR activation.
The activation of α7 nAChR by this compound can lead to the influx of calcium, which in turn triggers a cascade of intracellular signaling events. These include the activation of the PI3K/Akt pathway, which is crucial for cell survival and neuroprotection. Additionally, the JAK2/STAT3 pathway can be activated, leading to the transcription of genes involved in anti-inflammatory responses. The α7 nAChR has also been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
This compound is a well-characterized, potent, and selective α7 nAChR agonist with a promising preclinical profile for the potential treatment of cognitive deficits. Its discovery and synthesis have provided a valuable tool for investigating the role of the α7 nAChR in various physiological and pathological processes. The detailed methodologies and data presented in this guide are intended to support further research and development in this important therapeutic area.
References
- 1. Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor, for the potential treatment of cognitive deficits in schizophrenia: synthesis and structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Sensory gating of auditory evoked potentials in rats: effects of repetitive stimulation and the interstimulus interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
- 13. escholarship.org [escholarship.org]
- 14. Generators of the intracranial P50 response in auditory sensory gating - PMC [pmc.ncbi.nlm.nih.gov]
The α7 Nicotinic Acetylcholine Receptor Agonist PHA-543613: A Technical Guide on its Modulation of Cholinergic System Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinergic system dysfunction is a hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, leading to significant cognitive impairments. The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, has emerged as a promising therapeutic target. PHA-543613 is a potent and selective agonist of the α7 nAChR, demonstrating pro-cognitive and neuroprotective effects in various preclinical models. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, its effects on cholinergic dysfunction in established experimental models, and the underlying signaling pathways.
Pharmacological Profile of this compound
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 8.8 nM | Human α7 nAChR | [1] |
| Functional Activity | Potent Agonist | α7 nAChR | [2][3] |
Preclinical Efficacy in Models of Cholinergic Dysfunction
This compound has been evaluated in several rodent models of cognitive impairment and neurodegeneration, consistently demonstrating its potential to ameliorate cholinergic system dysfunction.
Scopolamine-Induced Amnesia Model
This model mimics the transient cognitive deficits associated with cholinergic blockade.
| Animal Model | Administration Route | This compound Dose(s) | Key Findings | Reference(s) |
| Male Wistar Rats | Intraperitoneal (i.p.) | 1 and 3 mg/kg | Dose-dependently reversed scopolamine (0.5 mg/kg)-induced spatial working memory deficits in the T-maze spontaneous alternation task. | [4] |
| Male Wistar Rats | Intraperitoneal (i.p.) | 0.3 mg/kg | Reversed scopolamine-induced short-term memory deficits. | [1] |
Age-Related Cognitive Decline Model
This model investigates the effects of this compound on cognitive impairments that occur naturally with aging.
| Animal Model | Administration Route | This compound Dose(s) | Key Findings | Reference(s) |
| Aged Male Wistar Rats | Intraperitoneal (i.p.) | 0.3, 1.0, and 3.0 mg/kg | 1.0 and 3.0 mg/kg doses improved spatial memory performance in the Morris water maze. |
Excitotoxic Neurodegeneration Model
This model assesses the neuroprotective potential of this compound against neuronal damage.
| Animal Model | Administration Route | This compound Dose(s) | Key Findings | Reference(s) |
| Male Rats with Quinolinic Acid-induced Striatal Lesions | Twice daily administration | 6 and 12 mg/kg | The 12 mg/kg dose significantly protected neurons and reduced microglial activation. |
Experimental Protocols
Scopolamine-Induced Amnesia in Rats
Objective: To assess the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist scopolamine.
Apparatus: A T-maze is typically used for the spontaneous alternation task.
Procedure:
-
Habituation: Rats are habituated to the T-maze for a set period before the experiment.
-
Drug Administration:
-
This compound (or vehicle) is administered intraperitoneally (i.p.).
-
After a predetermined interval (e.g., 30 minutes), scopolamine (e.g., 0.5 mg/kg, i.p.) is administered to induce amnesia.
-
-
Behavioral Testing:
-
Following another interval (e.g., 30 minutes), the rat is placed in the start arm of the T-maze.
-
The sequence of arm choices is recorded over a series of trials.
-
Spontaneous alternation is calculated as the percentage of alternations in arm choices (e.g., entering a different arm than the previous two entries).
-
-
Data Analysis: The percentage of spontaneous alternation is compared between treatment groups. An increase in alternation in the this compound treated group compared to the scopolamine-only group indicates a reversal of the cognitive deficit.
Novel Object Recognition (NOR) Test in Rats
Objective: To evaluate the effect of this compound on recognition memory.
Apparatus: An open-field arena (e.g., a square or circular box made of a non-porous material). A variety of objects that are distinct in shape, color, and texture but similar in size and lacking innate motivational properties are used.
Procedure:
-
Habituation: On the first day, rats are allowed to freely explore the empty arena for a set duration (e.g., 5-10 minutes) to acclimate to the environment.
-
Familiarization/Training Phase:
-
On the second day, two identical objects are placed in the arena.
-
The rat is placed in the arena and allowed to explore the objects for a fixed period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), one of the familiar objects is replaced with a novel object.
-
The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PHA-543613 in Modulating Glutamatergic Transmission: A Technical Guide
Abstract
PHA-543613 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key modulator of central nervous system function. This document provides an in-depth technical overview of the mechanisms through which this compound influences glutamatergic transmission, a critical pathway for synaptic plasticity, learning, and memory. We consolidate findings from preclinical studies, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological and psychiatric disorders characterized by glutamatergic dysregulation.
Introduction to this compound and Glutamatergic Signaling
The glutamatergic system is the primary excitatory neurotransmitter system in the mammalian brain, essential for most aspects of normal brain function, including cognition, memory, and learning. Its dysregulation is implicated in numerous pathologies, from schizophrenia to Alzheimer's disease. Concurrently, the cholinergic system, through nicotinic acetylcholine receptors (nAChRs), plays a crucial modulatory role. The α7 subtype of nAChRs is of particular interest due to its high permeability to calcium and its widespread expression in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1]
This compound is a selective agonist that activates these α7 nAChRs.[1] Its ability to cross the blood-brain barrier and engage with these receptors makes it a valuable tool for investigating the interplay between cholinergic and glutamatergic systems.[1] Activation of α7 nAChRs by this compound has been shown to trigger a cascade of events that directly and indirectly modulate glutamatergic synapses, leading to neuroprotection, restoration of synaptic plasticity, and improved cognitive function in various preclinical models.[2][3]
Core Mechanism of Action
The primary mechanism of this compound involves the direct binding to and activation of the orthosteric site on the homopentameric (α7)₅ nAChR.[4] This action initiates a conformational change in the receptor, opening its ion channel.
Downstream Signaling Cascade
The activation of α7 nAChRs by this compound leads to a rapid influx of cations, most notably calcium (Ca²⁺).[1][4] This Ca²⁺ influx is the pivotal event that triggers multiple downstream signaling pathways. On presynaptic glutamatergic terminals, the rise in intracellular Ca²⁺ facilitates the docking and fusion of synaptic vesicles containing glutamate, thereby enhancing its release into the synaptic cleft.[5] Postsynaptically, and through actions on glial cells, α7 nAChR activation can influence the expression and function of key glutamatergic receptors, including NMDA and AMPA receptors, and activate signaling pathways like JAK2-STAT3, which are associated with neuroprotection and anti-inflammatory responses.[2][4]
Modulation of Glutamatergic Transmission and Synaptic Plasticity
This compound impacts glutamatergic neurotransmission at multiple levels, from enhancing neurotransmitter release to restoring long-term potentiation (LTP), a cellular correlate of memory formation.
Presynaptic Glutamate Release
Studies using hippocampal synaptosomes have demonstrated that selective α7 nAChR agonists, including compounds with similar mechanisms to this compound, can evoke the release of endogenous glutamate.[5] This effect is dependent on extracellular Ca²⁺ but is insensitive to voltage-gated sodium channel blockers like tetrodotoxin (TTX), indicating a direct action on the nerve terminal rather than a dependency on neuronal firing.[5]
Postsynaptic Receptor Modulation
In animal models of Alzheimer's disease, treatment with this compound has been shown to reverse the pathological reduction in hippocampal levels of key synaptic proteins. Specifically, it restores the expression of both NMDA and AMPA receptors, which are crucial for glutamatergic signaling and synaptic plasticity.[2]
Restoration of Synaptic Plasticity
The functional consequence of modulating pre- and postsynaptic glutamatergic components is the restoration of synaptic plasticity. In presenilin 1 (PS1) and presenilin 2 (PS2) conditional double knockout (cDKO) mice, a model exhibiting impaired memory, this compound treatment successfully restored both post-tetanic potentiation (PTP) and long-term potentiation (LTP) in the hippocampus.[2] This finding directly links α7 nAChR activation by this compound to the enhancement of the cellular mechanisms underlying learning and memory.
Quantitative Data Summary
The effects of this compound have been quantified across various experimental paradigms. The tables below summarize key findings.
Table 1: Behavioral Effects in Cognitive Deficit Models
| Model | Species | Task | Treatment Groups | Key Finding | Reference |
|---|---|---|---|---|---|
| Scopolamine-induced Amnesia | Rat | T-Maze Spontaneous Alternation | Scopolamine (0.5 mg/kg) | Alternation rate decreased to ~55% | [6] |
| Scopolamine + PHA (1 mg/kg) | Alternation rate restored to ~70% | [6] | |||
| Scopolamine + PHA (3 mg/kg) | Alternation rate fully restored to ~80% (control level) | [6] | |||
| MK-801-induced Amnesia | Rat | T-Maze Spontaneous Alternation | MK-801 (0.1 mg/kg) | Alternation rate decreased to ~58% | [6] |
| MK-801 + PHA (1 or 3 mg/kg) | Alternation rate only partially restored (~65-70%) | [6] |
| Aβ(25-35)-induced Deficit | Mouse | Morris Water Maze | Aβ + PHA (1 mg/kg) | Significantly ameliorated Aβ-impaired working and reference memory |[7] |
Table 2: Electrophysiological and Neuroprotective Effects
| Parameter | Model | Preparation | Treatment | Effect | Reference |
|---|---|---|---|---|---|
| Long-Term Potentiation (LTP) | PS1/PS2 cDKO Mice | Hippocampal Slices | This compound | Restored impaired LTP to control levels | [2] |
| Neuronal Survival | Quinolinic Acid (QA) Lesion | Adult Rat (in vivo) | This compound (12 mg/kg) | Significantly protected neurons from excitotoxic death | [3] |
| Microglial Activation | Quinolinic Acid (QA) Lesion | Adult Rat (in vivo) | This compound (12 mg/kg) | Significantly reduced microglial activation marker ([³H]DPA-714 binding) | [3] |
| NMDA-evoked Firing Rate | Healthy Rat (in vivo) | CA1 Hippocampal Pyramidal Cells | this compound | Did not significantly increase NMDA-evoked firing rate alone |[8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
In Vitro Electrophysiology: Long-Term Potentiation (LTP)
This protocol is used to assess synaptic plasticity in hippocampal slices, measuring how this compound can modulate the strengthening of synapses.
-
Slice Preparation: Anesthetize the animal (e.g., mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Incubation: Allow slices to recover for at least 1 hour in an interface chamber containing oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single pulses (0.1 ms duration) every 15 seconds at an intensity that evokes 40-50% of the maximal fEPSP response. Record a stable baseline for at least 20 minutes.
-
Drug Application: Apply this compound by perfusing the slice with aCSF containing the desired concentration of the compound.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval.
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response. The magnitude of LTP is calculated as the percentage increase in the average fEPSP slope during the last 10 minutes of recording compared to the baseline.
In Vivo Behavioral Assessment: T-Maze Spontaneous Alternation
This task assesses spatial working memory, which is dependent on hippocampal and prefrontal cortex function. The protocol evaluates the ability of this compound to reverse chemically-induced memory deficits.[6]
-
Apparatus: A T-shaped maze with three arms (a start arm and two goal arms) of equal dimensions.
-
Habituation: Acclimate rats to the experimental room and handling for several days prior to testing.
-
Drug Administration:
-
Administer the amnesic agent (e.g., scopolamine at 0.5 mg/kg or MK-801 at 0.1 mg/kg) via intraperitoneal (i.p.) injection.
-
After a set time (e.g., 15 minutes), administer this compound (e.g., 1 or 3 mg/kg, i.p.) or vehicle.
-
Wait for the drug absorption period (e.g., another 15 minutes) before starting the trial.
-
-
Testing Procedure:
-
First Run (Forced Choice): Place the rat in the start arm and force it to enter one of the goal arms by blocking the other. The rat remains in the chosen arm for 30 seconds.
-
Inter-trial Interval: Immediately remove the rat and return it to its home cage for a brief interval (e.g., 30 seconds).
-
Second Run (Free Choice): Place the rat back in the start arm with both goal arms now open. Record which arm the rat chooses to enter.
-
-
Scoring: An "alternation" is scored if the rat enters the previously unvisited arm during the free choice run. The percentage of alternation is calculated as: (Number of alternations / Total number of trials) x 100.
Western Blotting for Receptor Protein Levels
This molecular biology technique is used to quantify changes in the protein levels of α7 nAChRs, NMDA receptors, and AMPA receptors in brain tissue following treatment.[2][7]
-
Tissue Preparation: Following the completion of behavioral testing, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus). Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the homogenates to pellet cellular debris. Collect the supernatant and determine the total protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (SDS-PAGE) for separation based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-α7 nAChR, anti-GluN1 for NMDA, anti-GluA1 for AMPA) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize the target protein signal to the loading control signal.
Conclusion
This compound exerts a significant modulatory influence on the glutamatergic system, primarily through the activation of α7 nicotinic acetylcholine receptors. Its mechanism involves enhancing presynaptic glutamate release, promoting the expression of postsynaptic NMDA and AMPA receptors, and restoring synaptic plasticity. These molecular and cellular effects translate into improved cognitive performance in preclinical models of memory impairment and offer neuroprotection against excitotoxic insults. While its efficacy may be context-dependent, particularly when glutamatergic transmission is directly antagonized, the data strongly support the role of this compound as a potent modulator of glutamatergic synapses. These findings underscore the therapeutic potential of targeting α7 nAChRs for treating cognitive deficits in disorders with underlying glutamatergic and cholinergic dysfunction.
References
- 1. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 2. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pre-synaptic nicotinic receptors evoke endogenous glutamate and aspartate release from hippocampal synaptosomes by way of distinct coupling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of α7 nicotinic receptor agonist this compound on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective activation of α7 nicotinic acetylcholine receptor by this compound improves Aβ25-35-mediated cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PHA-543613 in Rodent Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive, negative, and cognitive impairments. Cognitive deficits, in particular, are poorly addressed by current antipsychotic medications and represent a significant area of unmet medical need. The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a promising therapeutic target for improving cognitive function in schizophrenia. PHA-543613 is a selective agonist for the α7 nAChR that has demonstrated pro-cognitive effects in various preclinical models. These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and underlying signaling mechanisms of this compound in rodent models relevant to schizophrenia research.
Quantitative Data Summary
The following tables summarize the effective in vivo dosages of this compound in various rodent models assessing cognitive and sensorimotor gating deficits associated with schizophrenia.
Table 1: this compound Dosage in Rat Models of Schizophrenia-Related Deficits
| Behavioral Assay | Animal Model | Route of Administration | Effective Dose Range | Key Findings |
| Auditory P50 Gating | Amphetamine-induced deficit | Intravenous (i.v.) | 0.3 mg/kg | Reversal of amphetamine-induced sensory gating deficit. |
| Novel Object Recognition | Normal aged rats | Subcutaneous (s.c.) | 0.3 - 1.0 mg/kg | Improved recognition memory. |
| Novel Object Recognition | Scopolamine-induced amnesia | Subcutaneous (s.c.) | 1 - 3 mg/kg | Dose-dependent reversal of memory impairment. |
| Neuroprotection | Quinolinic acid-induced excitotoxicity | Intraperitoneal (i.p.) | 6 - 12 mg/kg (twice daily) | Reduced microglial activation and neuronal loss. |
Signaling Pathway
Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events that are believed to underlie its pro-cognitive effects. A key pathway involves the influx of calcium (Ca2+), which subsequently activates Calcium/calmodulin-dependent protein kinase II (CaMKII). This leads to the phosphorylation and activation of downstream signaling molecules, including p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Extracellular signal-regulated kinases (ERK1/2). Ultimately, this cascade results in the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and memory formation.[1]
Experimental Workflow: Novel Object Recognition Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess recognition memory in rodents, a cognitive domain often impaired in schizophrenia. The following workflow outlines a typical NOR experiment in a rat model of schizophrenia induced by the NMDA receptor antagonist, phencyclidine (PCP).[2]
References
- 1. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Application of PHA-543613 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the brain.[1] One of the key pathological features of AD is the dysfunction of the cholinergic system. The α7 nicotinic acetylcholine receptor (α7 nAChR), highly expressed in brain regions crucial for learning and memory like the hippocampus, has emerged as a promising therapeutic target.[2] PHA-543613 is a selective agonist for the α7 nAChR and has shown potential in preclinical studies for improving cognitive deficits and offering neuroprotective effects in models of Alzheimer's disease.[2][3]
These application notes provide a detailed protocol for utilizing this compound in Alzheimer's disease mouse models to assess its therapeutic efficacy. The protocols cover drug administration, behavioral analyses, and post-mortem tissue analysis for key pathological and molecular markers.
Mechanism of Action
This compound acts as a selective agonist at α7 nicotinic acetylcholine receptors. Activation of these receptors by this compound is believed to confer neuroprotection and enhance cognitive function through several downstream signaling pathways. These include the PI3K/Akt and JAK2/STAT3 pathways, which are involved in promoting cell survival and reducing neuroinflammation.[1][4] Additionally, α7 nAChR activation can modulate the ERK/MAPK pathway, which plays a role in synaptic plasticity.[5][6] In the context of Alzheimer's disease, this compound may counteract Aβ-induced toxicity and synaptic dysfunction.[5][7]
References
- 1. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist this compound in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jneurosci.org [jneurosci.org]
Application Notes and Protocols for PHA-54361A Administration in a Rat Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of PHA-543613, a selective α7 nicotinic acetylcholine receptor (α7-nAChR) agonist, in a 6-hydroxydopamine (6-OHDA) induced rat model of Parkinson's disease (PD). This compound has demonstrated neuroprotective and anti-inflammatory properties, making it a compound of interest for therapeutic strategies in neurodegenerative disorders.[1][2][3][4] The following sections detail the experimental design, methodologies for key experiments, and expected outcomes based on preclinical research.
Data Presentation
The following table summarizes quantitative data from representative studies on the administration of this compound in a 6-OHDA rat model of Parkinson's disease.
| Parameter | Details | Reference |
| Animal Model | Adult male Wistar rats | [1][5] |
| PD Induction | Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA) | [1][6][7] |
| Compound | This compound hydrochloride | [1][5] |
| Dosage | 6 mg/kg | [1][2][4][5] |
| Route of Administration | Intraperitoneal (i.p.) or Per os (p.o.) | [1][4] |
| Treatment Regimen | Pre-treatment 2 hours before 6-OHDA lesioning, followed by injections on days 2, 4, and 6 post-lesion. Or daily for 14 days starting 4 hours post-lesion. | [1][4] |
| Primary Outcome Measures | - Partial preservation of striatal dopaminergic nerve endings. - Reduction in microglial activation. - Partial restoration of striatal dopamine transporter (DAT) density. | [1][2] |
| Behavioral Assessments | - Apomorphine-induced rotations. - Cylinder test for forelimb use asymmetry. | [8][9][10][11][12][13][14][15][16] |
| Histological/Biochemical Assessments | - Immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron loss. - Autoradiography for DAT and translocator protein (TSPO) to assess dopaminergic integrity and neuroinflammation, respectively. | [1][17][18][19][20][21] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a rapid and severe degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNc).[6][7]
Materials:
-
Adult male Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Suturing materials
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold, sterile 0.9% saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare this solution fresh and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and mount it in a stereotaxic frame.
-
Craniotomy: Perform a midline scalp incision to expose the skull. Drill a small burr hole over the injection site. For the MFB, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[22]
-
6-OHDA Injection: Slowly infuse 2 µL of the 6-OHDA solution (total of 8 µg) into the MFB at a rate of 1 µL/min.
-
Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow. Slowly retract the needle.
-
Suturing and Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery.
This compound Administration
Materials:
-
This compound hydrochloride
-
Sterile water or saline for vehicle
Procedure (based on a pre-treatment and early post-lesion regimen): [1]
-
Preparation of this compound Solution: Dissolve this compound in sterile water or saline to a final concentration for a 6 mg/kg dose.
-
Administration:
-
Administer the first dose of this compound (6 mg/kg, i.p. or p.o.) 2 hours before the 6-OHDA stereotaxic surgery.
-
Administer subsequent doses on days 2, 4, and 6 post-lesion.
-
Behavioral Assessment: Apomorphine-Induced Rotations
This test is used to assess the extent of the unilateral dopamine depletion. Dopamine receptor agonists like apomorphine cause rats with unilateral lesions to rotate contralaterally to the lesioned side.[8][14][15][16]
Materials:
-
Apomorphine hydrochloride
-
Sterile 0.9% saline with 0.1% ascorbic acid
-
Rotation test arena (a circular chamber)
-
Video recording and analysis software
Procedure:
-
Habituation: Place the rat in the testing arena for at least 10-15 minutes to habituate.
-
Apomorphine Injection: Administer apomorphine (typically 0.25-0.5 mg/kg, s.c. or i.p.).[8][13]
-
Recording: Immediately after injection, place the rat back in the arena and record its rotational behavior for 30-45 minutes.
-
Analysis: Count the number of full 360° contralateral turns. A successful lesion is typically indicated by a high number of rotations (e.g., > 7 rotations per minute).
Behavioral Assessment: Cylinder Test
The cylinder test assesses forelimb use asymmetry during exploratory rearing behavior, a measure of motor deficit in the unilateral 6-OHDA model.[9][10][11][12][23]
Materials:
-
Transparent cylinder (e.g., 20 cm diameter, 30 cm height)
-
Video recording equipment
Procedure:
-
Habituation: Place the rat in the cylinder and allow it to explore freely for 3-5 minutes.
-
Recording: Video record the session from a position that allows clear observation of forelimb placements against the cylinder wall.
-
Analysis: Score the number of times the rat uses its left forelimb, right forelimb, or both forelimbs simultaneously to support itself against the wall during rearing. Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of wall touches.
Histological Assessment: Tyrosine Hydroxylase (TH) Immunohistochemistry
TH is the rate-limiting enzyme in dopamine synthesis, and its immunoreactivity is a reliable marker for the presence of dopaminergic neurons.[17][18][19][20][21]
Materials:
-
Rat brain tissue sections (fixed and cryosectioned)
-
Primary antibody: anti-TH antibody (e.g., mouse monoclonal or rabbit polyclonal)
-
Secondary antibody: biotinylated anti-mouse/rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse the rat with saline followed by 4% paraformaldehyde. Post-fix the brain and then cryoprotect in sucrose solution. Cut coronal sections (e.g., 40 µm) through the striatum and substantia nigra on a cryostat.
-
Immunostaining:
-
Incubate sections in a solution to block endogenous peroxidase activity.
-
Block non-specific binding with a blocking solution (e.g., normal goat serum).
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the stain using DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Analysis: Mount the sections on slides, dehydrate, and coverslip. Quantify the loss of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum of the lesioned hemisphere compared to the unlesioned hemisphere and to sham-operated controls.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a rat model of Parkinson's disease.
Caption: Signaling pathway of α7 nAChR activation by this compound leading to neuroprotection.
Caption: Logical relationship of the experimental design for this compound administration.
References
- 1. Assessment of the Protection of Dopaminergic Neurons by an α7 Nicotinic Receptor Agonist, PHA 543613 Using [18F]LBT-999 in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jove.com [jove.com]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. Apomorphine-induced rotations [protocols.io]
- 9. Video: A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 12. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 13. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. researchgate.net [researchgate.net]
- 16. scantox.com [scantox.com]
- 17. Cellular quantification of tyrosine hydroxylase in the rat brain by immunoautoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative immunocytochemistry of tyrosine hydroxylase in rat brain. II. Variations in the amount of tyrosine hydroxylase among individual neurons of the locus coeruleus in relationship to neuronal morphology and topography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Induction of tyrosine hydroxylase expression in rat forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 23. A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]
Application Notes and Protocols: Utilizing PHA-543613 in an In Vivo Excitotoxicity Adult Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a key mechanism in various neurodegenerative diseases and brain injuries. Modeling excitotoxicity in vivo is crucial for the development of novel neuroprotective therapies. PHA-543613, a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), has demonstrated neuroprotective effects in such models.[1][2] Activation of α7 nAChRs is linked to the modulation of neuroinflammatory processes, including the reduction of microglial activation, which plays a significant role in excitotoxic neuronal death.[1][3]
These application notes provide a detailed protocol for utilizing this compound in a quinolinic acid (QA)-induced excitotoxicity model in adult rats, based on established research.[1] The protocols and data presented herein offer a framework for investigating the neuroprotective potential of α7 nAChR agonists.
Data Presentation
The following tables summarize the quantitative data from a key study evaluating the neuroprotective effects of this compound in a rat model of excitotoxicity.[1]
Table 1: Effect of this compound on Neuronal Survival in the Quinolinic Acid-Lesioned Striatum
| Treatment Group | Dose (mg/kg, twice daily) | Mean Neuronal Survival (% of control) | Standard Deviation | p-value vs. Vehicle |
| Sham | - | 100 | - | - |
| QA + Vehicle | - | 50 | ± 5 | - |
| QA + this compound | 6 | 65 | ± 7 | > 0.05 |
| QA + this compound | 12 | 85 | ± 6 | < 0.05 |
Data are representative and compiled from published findings.[1]
Table 2: Effect of this compound on Microglial Activation in the Quinolinic Acid-Lesioned Striatum
| Treatment Group | Dose (mg/kg, twice daily) | Microglial Activation (Arbitrary Units) | Standard Deviation | p-value vs. Vehicle |
| Sham | - | 1.0 | ± 0.2 | - |
| QA + Vehicle | - | 4.5 | ± 0.8 | - |
| QA + this compound | 6 | 3.2 | ± 0.6 | > 0.05 |
| QA + this compound | 12 | 1.8 | ± 0.4 | < 0.05 |
Microglial activation was quantified using [³H]DPA-714 binding, a marker for the translocator protein (TSPO). Data are representative and compiled from published findings.[1]
Signaling Pathway
Caption: Proposed signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in a rat excitotoxicity model.
Experimental Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization to the housing conditions before any experimental procedures.
Excitotoxicity Induction: Quinolinic Acid (QA) Lesion
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region, the striatum. Typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): +2.5 mm; Dorsoventral (DV): -5.0 mm from the skull surface.[1] These coordinates may need to be adjusted based on the specific rat strain and age.
-
Slowly inject Quinolinic Acid (2 µL of 100 mM solution in phosphate-buffered saline, pH 7.4) into the striatum using a Hamilton syringe over a period of 4 minutes.[1]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and to prevent backflow.
-
Slowly retract the needle and suture the scalp incision.
-
-
Sham Control: For the sham group, perform the same surgical procedure, including lowering the needle, but inject the vehicle (phosphate-buffered saline) instead of QA.
-
Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animals for recovery.
This compound Administration
-
Drug Preparation: Dissolve this compound hydrochloride in sterile water or saline.[4]
-
Treatment Groups:
-
Group 1: Sham + Vehicle
-
Group 2: QA + Vehicle
-
Group 3: QA + this compound (6 mg/kg)
-
Group 4: QA + this compound (12 mg/kg)
-
-
Administration:
Tissue Processing and Analysis
-
Sacrifice and Brain Extraction: On day 4 post-lesion, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde. Extract the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose solution.
-
Cryosectioning: Cut coronal brain sections (e.g., 20 µm thickness) using a cryostat.
-
Immunofluorescence Staining:
-
Neuronal Staining: Use an anti-NeuN antibody to label mature neurons.
-
Microglial Staining: Use an anti-Ox-42 (CD11b) antibody to identify microglia.
-
Procedure: Incubate sections with primary antibodies, followed by appropriate fluorescently labeled secondary antibodies. Counterstain with a nuclear marker like DAPI.
-
-
Autoradiography for Microglial Activation:
-
To quantify microglial activation, use [³H]DPA-714, a radioligand for the translocator protein (TSPO), which is upregulated in activated microglia.[1]
-
Incubate brain sections with [³H]DPA-714 and expose them to a phosphor imaging plate.
-
-
Image Acquisition and Quantification:
-
Capture fluorescent images using a confocal or fluorescence microscope.
-
Quantify the number of NeuN-positive cells in the lesioned striatum to assess neuronal survival.
-
Quantify the intensity of Ox-42 staining or the density of [³H]DPA-714 binding in the striatum to measure microglial activation.
-
Express the results as a percentage of the contralateral (unlesioned) hemisphere or relative to the sham control group.
-
Statistical Analysis
-
Use appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive guide for investigating the neuroprotective effects of this compound in an in vivo excitotoxicity model. The detailed protocols for excitotoxicity induction, drug administration, and subsequent analysis, along with the summarized data and pathway diagrams, offer a solid foundation for researchers. Adherence to these methodologies will facilitate the reproducible and robust evaluation of this compound and other potential neuroprotective agents targeting the α7 nicotinic acetylcholine receptor.
References
- 1. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHA-543,613 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols for In Vitro Efficacy Testing of PHA-543613
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-543613 is a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery.[1] Activation of α7 nAChRs is implicated in various physiological processes, including learning, memory, and inflammation. Consequently, this compound and other α7 nAChR agonists are of significant interest for therapeutic development in neurological and inflammatory disorders.
These application notes provide detailed protocols for three key in vitro assays to characterize the efficacy of this compound: a radioligand binding assay to determine binding affinity, a calcium flux assay to measure functional activity, and an electrophysiology assay to assess direct effects on ion channel function.
Mechanism of Action
This compound acts as an orthosteric agonist at the α7 nAChR, binding to the same site as the endogenous ligand, acetylcholine. This binding event triggers a conformational change in the receptor, opening its intrinsic cation channel and leading to an influx of ions, most notably calcium (Ca²⁺).[1] This influx of Ca²⁺ acts as a second messenger, initiating a cascade of downstream signaling events.
Key signaling pathways activated by α7 nAChR stimulation include the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway.[2][3][4] Activation of these pathways is associated with anti-inflammatory and pro-survival effects, partly through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][5]
Data Presentation
The following tables summarize the key quantitative data for this compound in various in vitro assays.
Table 1: Binding Affinity of this compound for α7 nAChR
| Parameter | Value | Radioligand | Tissue/Cell Source | Reference |
| Kᵢ | 8.8 nM | Not Specified | Not Specified | MedchemExpress |
Table 2: Functional Potency of this compound at α7 nAChR
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC₅₀ | 150 ± 40 nM | Not Specified | Human α7 nAChR | Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC |
Table 3: Typical Binding Characteristics of Radioligands for α7 nAChR
| Radioligand | Kᵈ | Bₘₐₓ | Tissue/Cell Source | Reference |
| [¹²⁵I]α-bungarotoxin | 4.2 ± 0.82 nM | 49.9 ± 7.6 fmol/mg protein | Bovine Adrenal Medullary Membranes | [6] |
| [³H]methyllycaconitine (MLA) | 1.86 ± 0.31 nM | Not Reported | Rat Brain Membranes | [7] |
| [¹²⁵I]CHIBA-1001 | 81.87 ± 7.95 nM | 63.97 ± 17.45 fmol/mg protein | Rat Brain | [8] |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the α7 nAChR.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Kᵢ) of this compound for the α7 nAChR by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Materials:
-
Membrane Preparation: Rat brain tissue (hippocampus or cortex) or cell lines stably expressing human α7 nAChR (e.g., SH-SY5Y, HEK-293).
-
Radioligand: [³H]methyllycaconitine ([³H]MLA) or [¹²⁵I]α-bungarotoxin.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine or 1 µM unlabeled MLA).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
Radioligand at a concentration close to its Kᵈ (e.g., 1-2 nM [³H]MLA).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
For total binding wells, add buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of α7 nAChRs by this compound.
Workflow Diagram:
Caption: Workflow for the calcium flux assay.
Materials:
-
Cell Line: SH-SY5Y (human neuroblastoma, endogenously expresses α7 nAChR) or HEK-293 cells stably transfected with the human α7 nAChR.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Equipment: 96-well black-walled, clear-bottom plates, and a fluorescence plate reader with a fluidics module (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating:
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in the assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with the assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add this compound at various concentrations using the instrument's fluidics module.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Electrophysiology Assay (Whole-Cell Patch-Clamp)
This assay directly measures the ion channel activity of α7 nAChRs in response to this compound.
Workflow Diagram:
Caption: Workflow for the electrophysiology assay.
Materials:
-
Cell Line: HEK-293 cells transiently or stably expressing the human α7 nAChR.
-
Test Compound: this compound hydrochloride.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and an inverted microscope.
Procedure:
-
Cell Preparation:
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
-
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Using a glass micropipette filled with the internal solution, form a high-resistance seal (giga-seal) with the membrane of a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply this compound at various concentrations to the cell using a rapid perfusion system.
-
Record the resulting inward currents using the patch-clamp amplifier.
-
Ensure a sufficient washout period between applications to allow for receptor recovery from desensitization.
-
-
Data Analysis:
-
Measure the peak amplitude of the current elicited by each concentration of this compound.
-
Normalize the responses to a maximal concentration of a full agonist (e.g., acetylcholine).
-
Plot the normalized peak current against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
-
References
- 1. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
- 2. The Protective Effect of Alpha 7 Nicotinic Acetylcholine Receptor Activation on Critical Illness and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PHA-543613 in Cell Culture Models of Neuroinflammation
Introduction
PHA-543613 is a potent and selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] This receptor is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that regulates systemic and local inflammation.[2][4] Activation of α7 nAChRs, particularly on immune cells like microglia and macrophages, has been shown to suppress the production of pro-inflammatory cytokines, making it a significant therapeutic target for neuroinflammatory and neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease.[3][4][5][6][7] These application notes provide an overview of the mechanism of this compound and a detailed protocol for its use in a common in vitro model of neuroinflammation.
Mechanism of Action
Neuroinflammation in the central nervous system (CNS) involves the activation of glial cells, primarily microglia and astrocytes, which release pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][9] this compound exerts its anti-inflammatory effects by binding to and activating α7 nAChRs expressed on these glial cells.[4][6] This activation initiates intracellular signaling cascades that ultimately inhibit the production and release of these inflammatory cytokines, thereby modulating the neuroinflammatory response.[10][11]
Key Signaling Pathways
The anti-inflammatory effects of this compound-mediated α7 nAChR activation are primarily transduced through two major signaling pathways:
-
JAK2-STAT3 Pathway: Activation of α7 nAChR leads to the recruitment and phosphorylation of Janus Kinase 2 (JAK2). Phosphorylated JAK2, in turn, phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 can then modulate the expression of genes involved in the inflammatory response, leading to a reduction in pro-inflammatory cytokine synthesis.[11]
-
PI3K/AKT/GSK-3β Pathway: The α7 nAChR is also linked to the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway. Activation of this pathway can lead to the inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β), a downstream effector that influences inflammatory processes. This pathway is crucial for the neuroprotective and anti-inflammatory effects observed with α7 nAChR agonists.[10]
Diagrams of Signaling Pathways
Caption: The JAK2-STAT3 signaling pathway activated by this compound.
Caption: The PI3K/Akt signaling pathway modulated by this compound.
Protocol: Investigating the Anti-inflammatory Effects of this compound on Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol describes a representative method for evaluating the efficacy of this compound in a well-established in vitro model of neuroinflammation using the BV-2 immortalized murine microglial cell line.
1. Materials and Reagents
-
BV-2 microglial cells[12]
-
Dulbecco's Modified Eagle Medium (DMEM)[13]
-
Fetal Bovine Serum (FBS), heat-inactivated[14]
-
Penicillin-Streptomycin solution[14]
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO)
-
Reagents for endpoint analysis (e.g., Griess Reagent for nitric oxide, ELISA kits for cytokines, RIPA buffer for protein extraction, antibodies for Western blot).
2. Cell Culture and Maintenance
-
Culture BV-2 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.[13][14]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[14]
-
Passage cells when they reach 80-90% confluency. BV-2 cells grow as a mix of adherent and suspension cells; collect both for passaging.[13][15]
-
For experiments, seed BV-2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) at a density that allows for optimal growth during the experiment (e.g., 1-2 x 10⁵ cells/mL).[14] Allow cells to adhere and stabilize for 12-24 hours before treatment.[14]
3. Experimental Procedure
The following workflow outlines the steps for treating BV-2 cells to assess the anti-inflammatory properties of this compound.
Caption: Experimental workflow for testing this compound in BV-2 cells.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free media to create working concentrations. Note: Ensure the final DMSO concentration in the culture well is non-toxic (typically ≤ 0.1%).
-
Prepare a stock solution of LPS in sterile PBS or water. Dilute in serum-free media to the final working concentration (a typical concentration to induce inflammation in BV-2 cells is 1 µg/mL).[16]
-
-
Treatment Groups:
-
Control: Cells treated with vehicle (media with DMSO).
-
LPS Only: Cells treated with LPS (e.g., 1 µg/mL) and vehicle.
-
PHA Only: Cells treated with the highest concentration of this compound to test for baseline effects.
-
PHA + LPS: Cells pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours, followed by co-incubation with LPS.
-
-
Incubation:
-
After the 24-hour cell stabilization period, remove the old media.
-
Add media containing the appropriate concentrations of this compound or vehicle and incubate for 1-2 hours.
-
Add LPS to the designated wells.
-
Incubate the plates for an additional 24 hours at 37°C and 5% CO₂.[16]
-
4. Endpoint Analysis
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess assay. A reduction in nitrite levels in the PHA+LPS group compared to the LPS-only group indicates an anti-inflammatory effect.
-
Cytokine Quantification: Use the collected supernatant to measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and potentially anti-inflammatory cytokines (IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
Western Blot Analysis: Lyse the cells to extract total protein. Perform Western blotting to analyze the activation of key signaling proteins, such as the phosphorylation of JAK2, STAT3, or Akt, to confirm the mechanism of action.
Data Presentation
Quantitative data should be organized into tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated BV-2 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Nitrite (µM) |
|---|---|---|---|
| Control (Vehicle) | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased | Increased |
| PHA (10 µM) + LPS | Reduced | Reduced | Reduced |
| PHA (1 µM) + LPS | Reduced | Reduced | Reduced |
| PHA (0.1 µM) + LPS | Reduced | Reduced | Reduced |
| PHA (10 µM) Only | Baseline | Baseline | Baseline |
Note: This table presents expected trends. Actual values must be determined experimentally.
Table 2: Summary of In Vivo Studies on this compound and Neuroinflammation
| Animal Model | Dosage of this compound | Key Findings | Citation |
|---|---|---|---|
| Quinolinic Acid-lesioned Rat | 12 mg/kg, twice daily | Significantly protected neurons and reduced microglial activation. | [1][3] |
| Chronic Sleep Deprivation Mouse | Not specified | Reversed inhibition of PI3K/AKT/GSK-3β pathway; decreased pro-inflammatory and increased anti-inflammatory cytokines. | [10] |
| Intracerebral Hemorrhage Mouse | 12 mg/kg | Reduced neuroinflammation via the JAK2-STAT3 pathway; improved neurobehavioral deficits. | [11] |
| 6-OHDA Rat Model of Parkinson's | 6 mg/kg per day | Provided partial protection of dopaminergic neurons and reduced microglial activation. | [5] |
Note: These in vivo dosages provide context but do not directly translate to in vitro concentrations.
References
- 1. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nicotinic Acetylcholine Receptors and Microglia as Therapeutic and Imaging Targets in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LPS and palmitic acid Co-upregulate microglia activation and neuroinflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic Mitigation of Neuroinflammation and Oxidative Stress After Chronic Sleep Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Expert Insights | Tips For BV2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
- 13. ubigene.us [ubigene.us]
- 14. Validation of Hv1 channel functions in BV2 microglial cells using small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morphology, Growth, and Troubleshooting in BV2 Cell Culture [procellsystem.com]
- 16. Enhancing autophagy mitigates LPS-induced neuroinflammation by inhibiting microglial M1 polarization and neuronophagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of PHA-543613 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-543613 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) with good oral bioavailability and brain penetration.[1] It is a valuable research tool for studying the role of the α7 nAChR in various physiological and pathological processes, including cognitive deficits associated with schizophrenia and Alzheimer's disease.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Data
It is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis (CoA) for precise calculations.[3][4] The data presented below are for guidance.
| Property | Value |
| Chemical Name | N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamide hydrochloride |
| Molecular Formula | C₁₅H₁₇N₃O₂·HCl |
| Molecular Weight | 307.78 g/mol [3][4] |
| CAS Number | 478149-53-0 (for free base), 1586767-92-1 (for hydrochloride)[1][2][3][4] |
| Appearance | White to off-white solid[2] |
| Purity | ≥98% (HPLC)[3][4] |
Solubility
This compound hydrochloride exhibits good solubility in aqueous solutions and dimethyl sulfoxide (DMSO).
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 30.78 | 100[3] | May require sonication to fully dissolve.[2] |
| DMSO | 7.69 | 25[3] | Use freshly opened DMSO as it can be hygroscopic.[2] |
| Physiological Saline | - | - | Poor solubility has been reported; slight warming and ultrasonics may help.[4] |
Experimental Protocols
Required Materials and Equipment
-
This compound hydrochloride powder
-
High-purity water (e.g., Milli-Q® or equivalent) or Dimethyl sulfoxide (DMSO), biotechnology grade
-
Calibrated analytical balance
-
Volumetric flasks and appropriate glassware
-
Pipettes and sterile, disposable tips
-
Vortex mixer
-
Sonicator bath
-
Sterile syringe filters (0.22 µm) for aqueous solutions
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Protocol
-
Calculate Required Mass: Determine the mass of this compound hydrochloride needed to prepare a stock solution of the desired concentration and volume using the following formula:
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.
-
Dissolution:
-
For Aqueous Solutions (up to 100 mM):
-
Transfer the weighed powder to a volumetric flask.
-
Add a portion of high-purity water to the flask, approximately 50-70% of the final volume.
-
Vortex thoroughly. If the compound does not dissolve completely, use an ultrasonic bath for 5-10 minutes.[2]
-
Once dissolved, add water to the final desired volume.
-
For cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[2]
-
-
For DMSO Solutions (up to 25 mM):
-
Transfer the weighed powder to a suitable vial.
-
Add the calculated volume of high-purity DMSO.
-
Vortex until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
-
Example Calculation for a 10 mM Stock Solution
| Parameter | Value |
| Desired Concentration | 10 mM (0.01 mol/L) |
| Desired Volume | 10 mL (0.01 L) |
| Molecular Weight | 307.78 g/mol |
| Calculated Mass | 0.01 mol/L x 0.01 L x 307.78 g/mol = 0.0030778 g = 3.08 mg |
| Solvent Volume | 10 mL |
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | +4°C[3][4] | Up to 2 years | Keep in a tightly sealed container. |
| -20°C[2] | Up to 3 years | For longer-term storage. | |
| In Solvent (DMSO or Water) | -80°C[2] | Up to 6 months | Recommended for long-term stability. |
| -20°C[2] | Up to 1 month | Suitable for short-term storage. |
Best Practices:
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.[2]
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used.
-
Protection from Light: While not explicitly stated, it is good practice to protect solutions from light.
Mechanism of Action: α7 nAChR Agonism
This compound acts as an agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Binding of this compound to the receptor induces a conformational change, opening the channel and allowing the influx of cations (primarily Ca²⁺ and Na⁺), which leads to neuronal depolarization and downstream signaling events.
Caption: Signaling pathway of this compound as an α7 nAChR agonist.
References
Application Notes and Protocols for Assessing Cognitive Enhancement with PHA-543613
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-543613 is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for cognitive enhancement.[1][2] Activation of α7 nAChRs is implicated in modulating various cognitive domains, including memory, attention, and executive function. These application notes provide detailed protocols for a battery of behavioral tests designed to assess the cognitive-enhancing effects of this compound in rodent models. The included tests are the Novel Object Recognition (NOR) test, the Morris Water Maze (MWM), the Attentional Set-Shifting Task (ASST), and the Five-Choice Serial Reaction Time Task (5-CSRTT).
Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Signaling
This compound exerts its pro-cognitive effects by binding to and activating the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[3][4] Upon activation, the receptor undergoes a conformational change, opening a channel permeable to cations, most notably calcium (Ca²⁺). The subsequent influx of Ca²⁺ initiates a cascade of downstream signaling pathways that are critical for synaptic plasticity and neuronal survival.
Key signaling pathways activated by α7 nAChR stimulation include:
-
JAK2/STAT3 Pathway: Activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is associated with anti-inflammatory and anti-apoptotic effects, contributing to a neuroprotective environment.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is crucial for promoting cell survival and synaptic plasticity.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in long-term potentiation (LTP) and memory consolidation.
-
NF-κB Pathway: Modulation of the Nuclear Factor kappa B (NF-κB) pathway, a key regulator of inflammation, can lead to a reduction in neuroinflammation.
Experimental Workflow
A typical experimental workflow for assessing the cognitive-enhancing effects of this compound involves several key stages, from animal preparation to data analysis.
References
- 1. Differential effects of α7 nicotinic receptor agonist this compound on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alpha7 nicotinic acetylcholine receptor agonists on attentional set-shifting impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular (ICV) Administration of PHA-543613 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the intracerebroventricular (ICV) administration of PHA-543613, a potent and selective α7 nicotinic acetylcholine receptor (α7nAChR) agonist, in rats. This protocol is intended to guide researchers in studying the central effects of this compound on various physiological and behavioral parameters.
Introduction
This compound is a selective agonist for the α7nAChR, which is implicated in a variety of neurological processes, including cognition, inflammation, and appetite regulation.[1][2] Central administration of this compound via ICV injection allows for bypassing the blood-brain barrier and directly targeting the central nervous system. Studies have shown that ICV administration of this compound in rats can modulate food intake and related behaviors, suggesting its potential as a research tool for investigating the role of central α7nAChRs in metabolic control.[1][2]
Quantitative Data Summary
The following table summarizes the reported effects of ICV administration of this compound on food intake in rats.
| Dose (mg) | Injection Volume (µL) | Vehicle | Rat Strain | Key Findings | Reference |
| 0.025 | 2 | aCSF | Sprague Dawley | Significant reduction in chow intake at 6 hours. | [1] |
| 0.05 | 2 | aCSF | Sprague Dawley | Significant reduction in chow intake at 6 and 24 hours; significant suppression of 24-hour body weight change. | [1] |
| 0.1 | 2 | aCSF | Sprague Dawley | No significant effect on chow intake. | [1] |
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor
References
Troubleshooting & Optimization
PHA-543613 stability in DMSO and aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of PHA-543613 in DMSO and aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in water up to 100 mM and in DMSO up to 25 mM.[1][2] For long-term storage, DMSO is a common choice for creating high-concentration stock solutions of small molecules. However, it is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q2: What are the recommended storage conditions for this compound?
A2: Solid this compound hydrochloride should be stored at +4°C for short-term and -20°C for long-term storage.[1][2] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. Some suppliers do not recommend long-term storage of solutions, so it is best to prepare them fresh when possible.[3]
Q3: How can I assess the stability of my this compound solution?
A3: A preliminary stability assessment can be conducted by preparing a solution at a known concentration and incubating it under various conditions (e.g., 4°C, room temperature, 37°C). Aliquots can be analyzed at different time points (e.g., 0, 24, 48 hours) using analytical methods like HPLC or LC-MS to detect any decrease in the parent compound's peak area or the appearance of new peaks, which would indicate degradation.
Q4: What are the potential causes of this compound degradation in aqueous solutions?
A4: While specific degradation pathways for this compound are not extensively published, compounds with similar structures can be susceptible to hydrolysis (especially at non-neutral pH) and oxidation. The presence of an amide linkage in this compound suggests potential susceptibility to hydrolysis under strong acidic or basic conditions.
Q5: My this compound solution has changed color. Is it still usable?
A5: A color change in the stock solution may indicate chemical degradation or oxidation. It is recommended to discard the solution and prepare a fresh stock to ensure the integrity of your experiments.
Stability Data (Hypothetical)
Disclaimer: The following tables contain hypothetical stability data for illustrative purposes, as specific quantitative stability data for this compound in solution is not publicly available. This data is intended to demonstrate how to present stability findings.
Table 1: Hypothetical Stability of this compound (10 mM) in DMSO
| Storage Temperature | Time Point | % Remaining (HPLC Analysis) | Observations |
| -80°C | 1 month | >99% | No visible changes |
| 3 months | >98% | No visible changes | |
| 6 months | >97% | No visible changes | |
| -20°C | 1 month | >98% | No visible changes |
| 3 months | ~95% | Slight yellowing | |
| 6 months | ~90% | Noticeable yellowing | |
| 4°C | 24 hours | >99% | No visible changes |
| 1 week | ~96% | Slight yellowing | |
| Room Temp (25°C) | 24 hours | ~97% | No visible changes |
| 1 week | ~85% | Significant yellowing |
Table 2: Hypothetical Stability of this compound (100 µM) in Aqueous Buffer (PBS, pH 7.4)
| Storage Temperature | Time Point | % Remaining (HPLC Analysis) | Observations |
| 4°C | 24 hours | >98% | No visible changes |
| 48 hours | ~95% | No visible changes | |
| 1 week | ~88% | Slight precipitation | |
| Room Temp (25°C) | 8 hours | ~95% | No visible changes |
| 24 hours | ~85% | Visible precipitation | |
| 48 hours | ~70% | Significant precipitation | |
| 37°C | 8 hours | ~88% | No visible changes |
| 24 hours | ~75% | Visible precipitation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Aliquot the working solution into separate vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).
-
Store the vials under the specified conditions, protected from light.
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 8, 24, 48 hours), remove one vial from each condition.
-
If necessary, quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
-
Visualizations
Caption: Signaling pathway of this compound as an α7 nAChR agonist.
Caption: Workflow for assessing this compound stability in solution.
References
- 1. WO2004052894A1 - Crystalline fumarate salts of 1-azabicyclo[2.2.2]oct substituted furo[2,3-c]pyridinyl carboxamide and compositions and preparations thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PHA-543613 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing PHA-543613, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The information focuses on addressing potential off-target effects, particularly when using the compound at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR), with a reported Ki of 8.8 nM.[1] It displays high selectivity for the α7-nAChR over other nAChR subtypes, including α3β4, α1β1γδ, and α4β2, as well as the serotonin 5-HT3 receptor.[1][2] Activation of the α7-nAChR, a ligand-gated ion channel, leads to an influx of cations (primarily Ca2+ and Na+), which in turn modulates various downstream signaling pathways involved in cognitive function, inflammation, and neuroprotection.[3][4][5]
Q2: What are the known selectivity and potency values for this compound?
A2: The known binding affinity and selectivity of this compound are summarized in the table below. It is important to note that while it is highly selective, the potential for off-target interactions increases with concentration.
| Target | Assay Type | Value | Reference |
| α7 nAChR | Radioligand Binding (Ki) | 8.8 nM | [1] |
| α3β4 nAChR | Functional Assay | Low Activity | [2] |
| α1β1γδ nAChR | Functional Assay | Low Activity | [2] |
| α4β2 nAChR | Functional Assay | Low Activity | [2] |
| 5-HT3 Receptor | Functional Assay | Low Activity | [2][6] |
Q3: Are there any published comprehensive off-target screening panels for this compound?
A3: Based on publicly available literature, a comprehensive off-target screening profile for this compound, especially at high concentrations, has not been published. Pharmaceutical companies often conduct such safety pharmacology studies, but the results may be proprietary. Therefore, researchers observing unexpected effects at high concentrations should consider performing their own off-target liability assessments.
Q4: What are some general concerns when using a highly selective agonist at high concentrations?
A4: Even with highly selective compounds, at concentrations significantly exceeding the Ki or EC50 for the primary target, the risk of engaging lower-affinity off-targets increases. This can lead to unexpected pharmacology, cellular toxicity, or confounding experimental results.[7] It is also crucial to consider the possibility of compound precipitation at high concentrations, which can cause non-specific effects.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular toxicity or a phenotype inconsistent with α7-nAChR activation at high concentrations of this compound.
Possible Causes and Troubleshooting Steps:
-
Compound Solubility and Aggregation: At high concentrations, this compound may precipitate out of solution, leading to non-specific cellular stress and toxicity.
-
Recommendation: Visually inspect your stock and working solutions for any signs of precipitation. Determine the aqueous solubility of this compound under your specific experimental conditions (e.g., cell culture media, buffer composition). Consider using a lower concentration or a different vehicle for solubilization. Note that slight warming and sonication may aid in dissolving this compound hydrochloride in physiological saline.
-
-
Off-Target Pharmacology: The observed effects may be due to the engagement of one or more off-target proteins.
-
Recommendation: To investigate this, you can perform off-target screening assays. A tiered approach is often most effective:
-
Broad Panel Screening: Submit the compound to a commercial service for broad off-target screening against a panel of receptors, ion channels, and enzymes (e.g., a safety pharmacology panel).
-
Kinase Profiling: Given that many small molecules unexpectedly interact with kinases, a comprehensive kinase panel screen can be highly informative.[8][9]
-
Target Validation: If potential off-targets are identified, validate these "hits" in your experimental system using orthogonal approaches. For example, use a structurally unrelated antagonist for the suspected off-target to see if it reverses the unexpected phenotype.
-
-
-
Target-Related Toxicity: Excessive or prolonged activation of the on-target α7-nAChR could lead to cellular stress, for example, through calcium overload.
-
Recommendation: Conduct a thorough dose-response analysis to distinguish between on-target and potential off-target effects. If the unexpected phenotype tracks closely with the dose-response for α7-nAChR activation, it may be an on-target effect. Consider time-course experiments to see if the toxicity is dependent on the duration of exposure.
-
Issue 2: My experimental results with this compound are inconsistent or not reproducible.
Possible Causes and Troubleshooting Steps:
-
Compound Handling and Storage: Improper storage or handling of this compound can lead to degradation of the compound.
-
Recommendation: Store this compound as recommended by the supplier, typically at +4°C for the solid form. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Variability in Experimental System: Differences in cell passage number, cell density, or reagent lots can contribute to variability.
-
Recommendation: Standardize your experimental protocols as much as possible. Use cells within a consistent passage number range and ensure consistent plating densities. Qualify new lots of critical reagents before use.
-
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects, especially at higher concentrations.
-
Recommendation: Always include a vehicle-only control in your experiments. Ensure that the final concentration of the vehicle is consistent across all experimental conditions and is below the level known to cause cellular toxicity (typically <0.5% for DMSO).
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Identification
This protocol provides a general framework for a competition radioligand binding assay to assess the affinity of this compound for a suspected off-target receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the receptor of interest, and varying concentrations of this compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand for the receptor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mat and measure the radioactivity retained on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.[10]
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to test if this compound inhibits the activity of a specific kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Dilute the purified kinase and its specific substrate to their final concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a suitable microplate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric: Measuring the incorporation of 32P from [γ-32P]ATP into the substrate.
-
Fluorescence/Luminescence: Using modified substrates or antibodies to detect the phosphorylated product. For example, a TR-FRET assay can be employed.[11]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to confirm that a compound binds to its target in a cellular environment.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with either vehicle or this compound at the desired concentration and incubate for a specific period.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein (and a loading control) in the soluble fraction by Western blotting or another protein detection method.
-
A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.[13][14]
-
Visualizations
Caption: Primary signaling pathway of this compound via α7 nAChR activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. Assessment of the Protection of Dopaminergic Neurons by an α7 Nicotinic Receptor Agonist, PHA 543613 Using [18F]LBT-999 in a Parkinson’s Disease Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic interaction between selective drugs in cell populations models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Half-life of PHA-543613 in rats and its impact on experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PHA-543613 in rat-based experimental models. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound in rats and how should this influence my experimental design?
A1: The reported half-life of this compound in rats is approximately 40 minutes.[1] This short half-life is a critical factor in designing experiments, particularly those involving repeated dosing or washout periods. For studies requiring a complete washout of the compound to avoid residual effects, a minimum interval of 48 hours between administrations is recommended.[1][2] This ensures that the compound is cleared from the system and does not interfere with subsequent treatments or behavioral assessments.
Q2: How should I determine the optimal dose of this compound for my study?
A2: The optimal dose of this compound will depend on the research question, the route of administration, and the specific experimental model. Published studies in rats have utilized a range of doses, administered via different routes, to achieve various biological effects. For instance, intracerebroventricular (ICV) administration has been effective in the microgram range (e.g., 0.025 mg, 0.05 mg, 0.1 mg) for studying effects on food intake.[2][3] In contrast, intraperitoneal (i.p.) injections for investigating cognitive enhancement or neuroprotective effects have used doses in the milligram per kilogram range (e.g., 1 mg/kg, 3 mg/kg, 6 mg/kg, and 12 mg/kg).[4][5][6] It is advisable to conduct a pilot dose-response study to determine the most effective dose for your specific experimental paradigm.
Q3: What are the known mechanisms of action for this compound?
A3: this compound is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR).[7][8] Activation of α7 nAChRs by this compound has been shown to modulate several downstream signaling pathways, leading to neuroprotective and anti-inflammatory effects.[4] For example, it has been demonstrated to reduce microglial activation and protect neurons in models of neurodegeneration.[4][6]
Troubleshooting Guide
Problem: Inconsistent behavioral effects are observed between experiments.
Potential Causes & Solutions:
-
Insufficient Washout Period: Given the short half-life of this compound, a washout period of at least 48 hours between treatments is crucial to prevent carry-over effects.[1][2]
-
Variability in Drug Administration: Ensure consistent and accurate administration of the compound. For ICV injections, verify cannula placement. For i.p. injections, ensure consistent injection volume and location.
-
Habituation Procedures: Inadequate habituation of animals to the testing environment can lead to stress and variability in behavioral responses. Follow standardized and consistent habituation protocols for all behavioral assays.
Problem: Difficulty in dissolving this compound for administration.
Potential Causes & Solutions:
-
Solubility Issues: Some researchers have reported poor solubility of this compound in physiological saline. Gentle warming and ultrasonication may aid in dissolution. Always prepare fresh solutions for each experiment to ensure stability and potency.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound in rats.
Table 1: Pharmacokinetic and Dosing Information for this compound in Rats
| Parameter | Value | Reference |
| Half-life | 40 minutes | [1] |
| Recommended Washout Period | ≥ 48 hours | [1][2] |
| Intracerebroventricular (ICV) Doses | 0.025 mg, 0.05 mg, 0.1 mg | [2][3] |
| Intraperitoneal (i.p.) Doses | 1 mg/kg, 3 mg/kg, 6 mg/kg, 12 mg/kg | [4][5][6] |
Table 2: Effects of this compound in Rat Behavioral Models
| Experimental Model | Administration Route | Dose(s) | Observed Effect | Reference |
| Food Intake (Chow) | ICV | 0.025 mg, 0.05 mg, 0.1 mg | Suppression of energy intake and weight gain over 24h. | [2][3] |
| Food Intake (High-Fat Diet) | ICV | 0.1 mg | Reduced intake of 60% high-fat diet. | [2][3] |
| Scopolamine-Induced Amnesia | i.p. | 1 mg/kg, 3 mg/kg | Dose-dependent reversal of memory impairment. | [5] |
| MK-801-Induced Amnesia | i.p. | 1 mg/kg, 3 mg/kg | Partial reversal of memory deficit. | [5] |
| Excitotoxic Lesion | i.p. | 12 mg/kg (twice daily) | Significant neuronal protection and reduced microglial activation. | [4][6] |
Experimental Protocols
Detailed Methodology: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents.[9][10][11]
-
Habituation Phase:
-
Familiarization/Sample Phase (T1):
-
Place two identical objects in the arena.
-
Allow the rat to freely explore the objects for a defined period (e.g., 3-5 minutes).[11]
-
Record the time spent exploring each object. Exploration is typically defined as the rat's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a specific duration (e.g., 1 hour to 24 hours). The length of the ITI will depend on whether you are testing short-term or long-term memory.
-
-
Test/Choice Phase (T2):
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
-
Detailed Methodology: Conditioned Taste Aversion (CTA) Test
The CTA test is a form of associative learning where an animal learns to avoid a novel taste that has been paired with an unpleasant stimulus.[12][13][14][15][16]
-
Water Deprivation and Habituation:
-
Individually house rats and place them on a restricted water schedule (e.g., access to water for a limited time each day) for several days to establish a stable baseline of water consumption.[14]
-
-
Conditioning Day:
-
Replace the water bottle with a bottle containing a novel tasting solution (e.g., 0.1% saccharin solution), the conditioned stimulus (CS).
-
Allow the rats to drink the novel solution for a set period (e.g., 15-20 minutes).[14][15]
-
Immediately following the drinking session, administer an intraperitoneal (i.p.) injection of a malaise-inducing agent, such as lithium chloride (LiCl; e.g., 0.15 M), which serves as the unconditioned stimulus (US).[15] Control animals should receive a saline injection.
-
-
Test Day (e.g., 48 hours later):
-
Present the rats with a two-bottle choice: one bottle containing the novel tasting solution (CS) and another containing plain water.
-
Measure the volume of liquid consumed from each bottle over a specific period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate a preference ratio for the novel taste by dividing the volume of the CS consumed by the total volume of fluid consumed. A lower preference ratio in the LiCl-treated group compared to the control group indicates a learned taste aversion.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. The alpha-7 nicotinic acetylcholine receptor agonist this compound reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha-7 nicotinic acetylcholine receptor agonist this compound reduces food intake in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of α7 nicotinic receptor agonist this compound on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. behaviorcloud.com [behaviorcloud.com]
- 11. researchgate.net [researchgate.net]
- 12. Conditioned Taste Aversion [augusta.edu]
- 13. Conditioned taste aversion (CTA) test [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. apsu.edu [apsu.edu]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in PHA-543613 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral studies involving the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, PHA-543613.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] Its primary mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex.[1][2] Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways associated with neuroprotection, anti-inflammatory effects, and enhancement of synaptic plasticity.[1]
Q2: What are the main therapeutic areas being investigated for this compound?
Due to its pro-cognitive and neuroprotective properties, this compound and other α7 nAChR agonists are being investigated as potential therapeutic agents for a range of neurological and psychiatric disorders characterized by cognitive deficits. These include Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][2][3]
Q3: How should this compound be stored?
For optimal stability, this compound hydrochloride should be stored at +4°C.[4]
Troubleshooting Guide
Problem 1: I am observing high variability or no significant effect in my behavioral experiments with this compound.
Possible Cause 1: Suboptimal Dose Selection and Inverted U-Shaped Dose-Response Curve
A common issue with α7 nAChR agonists, including this compound, is the phenomenon of an inverted U-shaped dose-response curve.[5][6] This means that both low and high doses of the compound may produce a weaker effect compared to an optimal mid-range dose. High concentrations can lead to receptor desensitization, where the receptors become unresponsive to further stimulation.[6][7]
-
Solution: Conduct a thorough dose-response study to identify the optimal dose for your specific behavioral paradigm and animal model. Start with a range of doses reported in the literature and include both lower and higher concentrations to fully characterize the dose-response relationship. For example, studies in rats have used doses ranging from 1 mg/kg to 12 mg/kg.[3][5][8]
Possible Cause 2: Issues with Compound Solubility and Vehicle Preparation
Inconsistent drug formulation can lead to variable dosing and, consequently, inconsistent behavioral outcomes. While this compound hydrochloride is reported to be soluble in water, some researchers have experienced poor solubility in physiological saline.[9]
-
Solution:
-
For intracerebroventricular (ICV) injections, artificial cerebrospinal fluid (aCSF) is a suitable vehicle.[10]
-
For intraperitoneal (IP) or subcutaneous (SC) injections, if you encounter solubility issues with physiological saline, slight warming and ultrasonication may aid in dissolution.[9]
-
Always prepare fresh solutions for each experiment to avoid degradation and ensure consistent concentrations.
-
Possible Cause 3: Environmental and Procedural Variables
Behavioral studies in rodents are highly sensitive to environmental and procedural factors. Inconsistencies in handling, testing environment, or the timing of drug administration can introduce significant variability.[11][12][13][14][15]
-
Solution:
-
Standardize Handling: Handle all animals consistently and habituate them to the experimental procedures and environment before the start of the study.
-
Control Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room.
-
Consistent Timing: Administer this compound at the same time each day and ensure a consistent interval between administration and behavioral testing to account for the drug's pharmacokinetic profile. A 48-hour washout period between administrations has been used in some studies to exceed the reported half-life.[10]
-
Problem 2: My results with this compound are not consistent across different behavioral tasks.
Possible Cause: Differential Efficacy in Various Cognitive Models
This compound's effectiveness can vary depending on the specific cognitive domain being tested and the nature of the cognitive impairment model. For instance, one study found that this compound was more effective at reversing scopolamine-induced (cholinergic deficit) memory impairment compared to MK-801-induced (glutamatergic deficit) amnesia.[5]
-
Solution: Carefully consider the underlying neurochemical basis of the behavioral task and the animal model of cognitive impairment. The efficacy of an α7 nAChR agonist may be more pronounced in models where cholinergic deficits are a primary feature. Comparing results across different models can provide a more comprehensive understanding of the compound's pharmacological profile.
Data Presentation
Table 1: Summary of PHA-543614 Dose-Response in Rodent Behavioral Models
| Species | Behavioral Task | Doses Administered | Vehicle | Key Findings | Reference |
| Rat | Spontaneous Alternation (T-Maze) | 1 and 3 mg/kg | Not Specified | Dose-dependently reversed scopolamine-induced memory impairment. Showed an inverted U-shaped dose-response in an MK-801 induced amnesia model. | [5] |
| Rat | Food Intake | 0.025, 0.05, and 0.1 mg (ICV) | aCSF | Reduced chow and high-fat diet intake. | [10] |
| Rat | Neuroprotection (Excitotoxic Lesion) | 6 and 12 mg/kg | Not Specified | 12 mg/kg dose significantly protected neurons and reduced microglial activation. | [3][4][8] |
| Mouse | Cognitive Deficits (Aβ25-35 model) | 1 mg/kg | Not Specified | Ameliorated Aβ-impaired working and reference memory. | [1] |
| Rat | Novel Object Recognition | 0.3, 1.0, and 3.0 mg/kg | Saline | Investigated in combination with memantine in aged rats. | [9] |
| Rat | Morris Water Maze | 0.3, 1.0, and 3.0 mg/kg | Not Specified | Low dose (0.3 mg/kg) reversed scopolamine-induced short-term memory deficits. | [16] |
Experimental Protocols
Detailed Methodology: T-Maze Spontaneous Alternation Task
This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Procedure:
-
Trial 1 (Forced Choice): Place the rodent in the start arm and allow it to choose one of the goal arms. Once it enters a goal arm, block the entrance to the other arm. Allow the animal to explore the chosen arm for a set period (e.g., 30 seconds).
-
Inter-Trial Interval (ITI): Remove the animal from the maze for a brief, consistent ITI (e.g., 15-30 seconds).
-
Trial 2 (Free Choice): Place the rodent back in the start arm with both goal arms now open.
-
-
Data Analysis: Record the arm chosen in the second trial. A "spontaneous alternation" is recorded if the animal chooses the previously unvisited arm. Calculate the percentage of spontaneous alternations over multiple trials. A higher percentage indicates better spatial working memory.
Detailed Methodology: Morris Water Maze (MWM)
This task is a widely used test for spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint). A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
In each trial, place the animal in the water at one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform. If it does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
-
-
Data Analysis:
-
Acquisition Phase: Record the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.
-
Probe Trial: Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. A preference for the target quadrant indicates memory retention.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting alpha-7 nicotinic neurotransmission in schizophrenia: A novel agonist strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Differential effects of α7 nicotinic receptor agonist this compound on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. The alpha-7 nicotinic acetylcholine receptor agonist this compound reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [researchworks.creighton.edu]
- 12. Individual differences in the behavioral effects of nicotine: A review of the preclinical animal literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Social, Environmental, Cognitive, and Genetic Influences on the Use of Tobacco Among Youth - Preventing Tobacco Use Among Youth and Young Adults - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Genetic and Environmental Influences on Smoking Behavior across Adolescence and Young Adulthood in the Virginia Twin Study of Adolescent Behavioral Development and the Transitions to Substance Abuse Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist this compound in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor brain penetration of PHA-543613 in specific models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the brain penetration of PHA-543613 in specific experimental models.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a brain-penetrant compound?
A1: Yes, this compound is generally characterized as a brain-penetrant α7 nicotinic acetylcholine receptor (nAChR) agonist.[1] Several preclinical studies have demonstrated its neuroprotective and cognitive-enhancing effects following systemic administration in various rodent models of neurological disorders, including excitotoxicity and Parkinson's disease, which implies that it can cross the blood-brain barrier (BBB) to exert its pharmacological action.[1][2][3]
Q2: Why are some studies using direct central administration (e.g., intracerebroventricular injection) of this compound if it is brain penetrant?
A2: The choice of administration route depends on the specific research question and the desired therapeutic concentration at the target site. While this compound does cross the BBB, direct central administration, such as intracerebroventricular (ICV) injection, is sometimes employed to:
-
Achieve higher and more rapid concentrations in the central nervous system (CNS) than might be feasible with systemic administration, especially for studies investigating acute behavioral or physiological responses.
-
Bypass peripheral effects of the compound to isolate and study its central mechanisms of action.
-
Overcome potential limitations in brain penetration that might be present in a specific experimental model or for a particular pharmacological endpoint. For instance, a study investigating the effects of this compound on food intake utilized ICV administration to ensure robust central target engagement.[4][5][6]
Q3: What are the key factors that can influence the brain penetration of this compound?
A3: The brain penetration of any compound, including this compound, is a complex process influenced by several factors:
-
Physicochemical Properties: Molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors can all affect a compound's ability to passively diffuse across the BBB.
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump substrates out of the brain. If this compound is a substrate for these transporters, its brain concentration will be reduced.
-
Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can limit brain penetration.
-
Metabolism: Rapid metabolism in the periphery or at the BBB can reduce the amount of active compound that reaches the brain.
-
Animal Model and Disease State: The species, strain, and health status of the animal model can influence BBB integrity and transporter expression, thereby affecting drug penetration.
Troubleshooting Guide: Addressing Poor Brain Penetration of this compound
This guide provides a step-by-step approach to diagnosing and potentially mitigating issues of suboptimal brain penetration of this compound in your experiments.
Step 1: Quantify Brain Exposure
The first step in troubleshooting is to quantitatively assess the extent of this compound's brain penetration in your specific model. The key parameter to determine is the unbound brain-to-plasma concentration ratio (Kp,uu). A Kp,uu value close to 1 suggests that the drug freely crosses the BBB by passive diffusion, while a value significantly less than 1 indicates restricted penetration, possibly due to efflux transporter activity.
Key Pharmacokinetic Parameters:
| Parameter | Description | Significance |
| Kp | The ratio of the total concentration of the drug in the brain to that in the plasma at steady-state. | A simple measure of overall brain exposure, but can be misleading as it does not account for protein binding. |
| fu,plasma | The fraction of the drug that is unbound to proteins in the plasma. | Determines the concentration gradient of the free drug available to cross the BBB. |
| fu,brain | The fraction of the drug that is unbound in the brain tissue. | Represents the pharmacologically active concentration of the drug in the brain. |
| Kp,uu | The ratio of the unbound concentration of the drug in the brain to the unbound concentration in the plasma (Kp x fu,plasma / fu,brain). | The most accurate measure of BBB penetration, reflecting the net effect of passive diffusion and active transport.[7] |
Step 2: Investigate the Role of Efflux Transporters
If you observe a low Kp,uu, it is crucial to determine if this compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Experimental Workflow for Investigating P-gp Efflux:
Figure 1. Experimental workflow to determine if this compound is a P-gp substrate.
Step 3: Refine Experimental Design and Interpretation
Based on your findings from the previous steps, consider the following strategies and interpretations:
-
If this compound is a P-gp substrate:
-
Consider using a P-gp inhibitor in your experiments to increase brain exposure. However, be aware of potential off-target effects of the inhibitor.[8][9][10]
-
Evaluate if the level of P-gp expression in your animal model is representative of the human condition you are modeling.
-
Higher doses of this compound may be required to achieve therapeutic concentrations in the brain, but this must be balanced against potential peripheral side effects.
-
-
If brain penetration is still low without evidence of P-gp efflux:
-
Re-evaluate the physicochemical properties of your formulation. Poor solubility or stability could limit the amount of drug reaching the BBB.
-
Consider alternative routes of administration that bypass the BBB, such as ICV injection, if your research goals permit.[4][11]
-
Investigate the possibility of other efflux transporters or rapid metabolism at the BBB.
-
-
If brain penetration appears adequate (Kp,uu ≈ 1) but you are not observing the expected pharmacological effect:
-
Confirm target engagement in the brain using techniques like quantitative autoradiography.
-
Re-assess the potency of this compound at the α7 nAChR in your specific experimental system.
-
Consider potential confounding factors in your behavioral or physiological assays.
-
Experimental Protocols
In Situ Brain Perfusion
This technique allows for the direct measurement of the rate of drug transport across the BBB, independent of peripheral pharmacokinetics.
Methodology:
-
Anesthetize the animal (typically a rat or mouse) and expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Initiate perfusion with a physiological buffer containing a known concentration of radiolabeled or fluorescently tagged this compound and a vascular space marker (e.g., [14C]-sucrose).
-
After a short perfusion period (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.
-
Collect the brain, homogenize, and determine the amount of this compound and the vascular marker in the brain tissue and the perfusate.
-
Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.
Figure 2. Workflow for the in situ brain perfusion experiment.
MDCK-MDR1 Permeability Assay
This in vitro assay is used to assess the potential of a compound to be a substrate for the P-gp efflux transporter.
Methodology:
-
Culture Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes P-gp) on a semi-permeable membrane in a Transwell™ system.
-
Allow the cells to form a confluent, polarized monolayer.
-
Add this compound to either the apical (top) or basolateral (bottom) chamber of the Transwell™ plate.
-
After a defined incubation period, measure the concentration of this compound in the opposite chamber.
-
Calculate the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER significantly greater than 2 suggests that the compound is a substrate for P-gp.
Brain Microdialysis
This in vivo technique allows for the continuous sampling of the unbound drug concentration in the brain interstitial fluid of a freely moving animal.
Methodology:
-
Surgically implant a microdialysis probe into the brain region of interest.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Collect the dialysate, which contains the unbound drug that has diffused across the probe's semi-permeable membrane, at regular intervals.
-
Measure the concentration of this compound in the dialysate and in plasma samples.
-
Calculate the unbound brain concentration and the Kp,uu.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and anti-inflammatory effects of a therapy combining agonists of nicotinic α7 and σ1 receptors in a rat model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alpha-7 nicotinic acetylcholine receptor agonist this compound reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist this compound to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alpha-7 nicotinic acetylcholine receptor agonist this compound reduces food intake in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic P-glycoprotein inhibition increases the brain concentration of escitalopram: potential implications for treating depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein inhibition increases the brain distribution and antidepressant-like activity of escitalopram in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein Inhibition Increases the Brain Distribution and Antidepressant-Like Activity of Escitalopram in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axcelead.com [axcelead.com]
Managing potential cardiovascular side effects of PHA-543613 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing potential cardiovascular side effects of PHA-543613 in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] It is orally active and can cross the blood-brain barrier.[2] Its primary mechanism of action is to bind to and activate α7-nAChRs, which are ligand-gated ion channels. This activation can influence neuronal activity and inflammatory responses.[3][4] It is being investigated for its therapeutic potential in cognitive deficits associated with neurological and psychiatric disorders.[1][5]
Q2: What are the potential cardiovascular side effects of administering an α7-nAChR agonist like this compound in animal studies?
A2: While specific cardiovascular safety data for this compound is not extensively published, the pharmacology of α7-nAChR activation suggests potential for cardiovascular effects. Activation of α7-nAChRs in the autonomic nervous system may lead to a sympathetic response, which could manifest as an increase in heart rate and blood pressure.[6] Nicotinic agonists as a class can produce increases in blood pressure and have biphasic effects on heart rate.[7][8] However, some studies with other selective α7-nAChR agonists in specific disease models, such as myocardial infarction, have not shown significant effects on cardiac function.[9] Researchers should be prepared to monitor for cardiovascular changes.
Q3: How can I monitor for these potential cardiovascular effects in my animal studies?
A3: Continuous monitoring of cardiovascular parameters is recommended. The use of radiotelemetry in conscious, unrestrained animals is considered the gold standard for collecting accurate data on blood pressure and heart rate over time.[7][8] This method avoids the confounding effects of anesthesia and handling stress. For acute or screening studies, non-invasive methods like tail-cuff plethysmography can be used, although they may be less accurate and more stressful to the animals.
Q4: What should I do if I observe significant cardiovascular changes after administering this compound?
A4: If you observe significant and unexpected cardiovascular changes, a systematic investigation is warranted. This should include:
-
Dose-response characterization: Determine if the effect is dose-dependent.
-
Control for vehicle effects: Ensure the vehicle used for drug administration is not causing the observed effects.
-
Pharmacological blockade: Use specific antagonists to confirm the role of α7-nAChR activation. For example, co-administration with an α7-nAChR antagonist would be expected to block the effects of this compound.
-
Differentiating central vs. peripheral effects: Utilize pharmacological tools with limited blood-brain barrier penetration to isolate the source of the cardiovascular effects.
Troubleshooting Guides
Issue 1: Unexplained Increase in Blood Pressure and/or Heart Rate
-
Potential Cause: Activation of α7-nAChRs in the sympathetic nervous system ganglia.[6]
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the experiment with a larger group of animals to ensure the observation is reproducible.
-
Establish a Dose-Response Relationship: Test lower doses of this compound to see if the effect is diminished or absent.
-
Pharmacological Antagonism: Pre-treat animals with a selective α7-nAChR antagonist (e.g., methyllycaconitine) to determine if the hypertensive and/or tachycardic effects are blocked.
-
Assess Peripheral vs. Central Action: If available, use a peripherally restricted α7-nAChR antagonist to see if the effect is mediated outside the central nervous system.
-
Issue 2: Biphasic Cardiovascular Response (e.g., initial decrease then increase in heart rate)
-
Potential Cause: Complex interplay between parasympathetic and sympathetic activation, which has been observed with non-selective nicotinic agonists.[8] While this compound is selective for α7-nAChRs, off-target effects at very high doses or interactions with other systems cannot be entirely ruled out without specific investigation.
-
Troubleshooting Steps:
-
Detailed Temporal Analysis: Analyze the cardiovascular data with high temporal resolution to precisely characterize the timing and magnitude of the biphasic response.
-
Autonomic Blockade: Use specific blockers of the parasympathetic (e.g., atropine) and sympathetic (e.g., prazosin, propranolol) systems to dissect the components of the response. For example, pre-treatment with atropine would block a parasympathetic-mediated decrease in heart rate.[6]
-
Review Anesthesia Protocol: If animals are anesthetized, consider potential interactions between the anesthetic agent and the autonomic nervous system's response to this compound.
-
Data Presentation
The following tables present hypothetical data to illustrate how to summarize quantitative cardiovascular findings in animal studies with this compound.
Table 1: Hypothetical Dose-Response Effect of this compound on Mean Arterial Pressure (MAP) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline MAP (mmHg) | Peak Change in MAP (mmHg) | Time to Peak Effect (min) |
| Vehicle | 0 | 8 | 105 ± 5 | +2 ± 1 | - |
| This compound | 1 | 8 | 103 ± 6 | +10 ± 3* | 15 |
| This compound | 3 | 8 | 106 ± 5 | +25 ± 4** | 15 |
| This compound | 10 | 8 | 104 ± 7 | +40 ± 6*** | 10 |
*Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.
Table 2: Hypothetical Effect of an α7-nAChR Antagonist on this compound-Induced Cardiovascular Changes
| Pre-treatment | Treatment (Dose, mg/kg) | N | Peak Change in MAP (mmHg) | Peak Change in Heart Rate (bpm) |
| Vehicle | Vehicle | 6 | +3 ± 2 | +5 ± 3 |
| Vehicle | This compound (3) | 6 | +28 ± 5 | +55 ± 8 |
| Antagonist | Vehicle | 6 | +1 ± 1 | +2 ± 4 |
| Antagonist | This compound (3) | 6 | +5 ± 3# | +8 ± 6# |
Data are presented as mean ± SEM. #p<0.01 vs. Vehicle + this compound group.
Experimental Protocols
Protocol: Assessment of Cardiovascular Parameters in Conscious Rats using Radiotelemetry
-
Surgical Implantation of Telemetry Device:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).
-
Under aseptic surgical conditions, make a midline abdominal incision.
-
Isolate the abdominal aorta and insert the telemetry catheter, securing it with surgical glue and sutures.
-
Place the transmitter body within the abdominal cavity.
-
Close the muscle and skin layers with sutures.
-
Provide post-operative analgesia and allow for a recovery period of at least 7-10 days.
-
-
Acclimatization and Baseline Recording:
-
House the animals individually in their home cages placed on top of the telemetry receivers.
-
Allow the animals to acclimate to the experimental room for at least 24 hours before data collection.
-
Record baseline cardiovascular data (blood pressure, heart rate, activity) for at least 24 hours prior to drug administration to establish a stable diurnal rhythm.
-
-
Drug Administration and Data Collection:
-
On the day of the experiment, administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal, oral gavage).
-
Continuously record telemetry data for a pre-determined period (e.g., 24 hours) post-dosing.
-
Ensure the timing of administration is consistent across all animals.
-
-
Data Analysis:
-
Analyze the telemetry data using appropriate software.
-
Calculate the change from baseline for each cardiovascular parameter at various time points.
-
Average the data in time bins (e.g., 15-minute intervals) to visualize the time course of the drug's effect.
-
Perform statistical analysis to compare the effects of different doses of this compound with the vehicle control.
-
Visualizations
Caption: Potential signaling pathway for this compound-induced cardiovascular effects.
References
- 1. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of nicotinic receptor antagonism II: cardiovascular effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patterns of Nicotinic Receptor Antagonism II: Cardiovascular Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Long-term storage conditions for PHA-543613 hydrochloride
This technical support center provides essential information for the long-term storage and handling of PHA-543613 hydrochloride, a potent and selective α7 nicotinic acetylcholine receptor agonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Long-Term Storage Conditions
Proper storage is critical for preserving the stability and activity of this compound hydrochloride. The following table summarizes the recommended long-term storage conditions based on supplier datasheets.
| Parameter | Recommended Condition | Notes |
| Temperature | +4°C | Consistent refrigeration is key to minimizing degradation. |
| Form | Solid (Lyophilized Powder) | Store in solid form for maximal stability. |
| Container | Tightly sealed, light-resistant vial | Protects from moisture and light. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Recommended for extended storage to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for PHA-54361T3 hydrochloride?
A1: this compound hydrochloride should be stored at +4°C for long-term stability.
Q2: Can I store this compound hydrochloride at room temperature?
A2: Short-term storage at room temperature for a few hours is generally acceptable, but for long-term storage, refrigeration at +4°C is required to prevent potential degradation.
Q3: How should I store this compound hydrochloride once it is in solution?
A3: It is not recommended to store this compound hydrochloride in solution for long periods.[1] If temporary storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound hydrochloride sensitive to light?
Q5: What are the signs of degradation of this compound hydrochloride?
A5: Visual signs of degradation can include a change in color or clumping of the powder. However, the most reliable indicator of degradation is a decrease in biological activity or the appearance of impurity peaks in analytical tests like HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent biological activity in experiments. | Compound degradation due to improper storage. | - Verify that the compound has been stored at +4°C in a tightly sealed, light-resistant vial. - If the compound was stored in solution, it may have degraded. Prepare fresh solutions from a new stock of solid compound. - Consider running an analytical check (e.g., HPLC) to assess the purity of your stock. |
| Difficulty dissolving the compound. | The compound may have absorbed moisture. | - Ensure the vial was tightly sealed during storage. - Before opening, allow the vial to warm to room temperature to prevent condensation. - For solubility issues in specific solvents, slight warming and sonication may help, as noted for physiological saline. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Potential degradation or moisture absorption. | - Do not use the compound if a significant change in appearance is observed. - Contact the supplier for a replacement or further analysis. |
Experimental Protocols
While specific stability-indicating assays for this compound hydrochloride are not publicly available, a general approach to assessing the stability of a research compound involves the following:
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound hydrochloride and detect the presence of any degradation products.
-
Materials:
-
This compound hydrochloride sample (from long-term storage)
-
Reference standard of this compound hydrochloride (if available)
-
HPLC-grade solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18) and UV detector.
-
-
Method:
-
Prepare a standard solution of known concentration using the reference standard.
-
Prepare a sample solution of the stored this compound hydrochloride at the same concentration.
-
Develop an appropriate HPLC method (isocratic or gradient) that provides good separation of the main peak from any potential impurities. The mobile phase composition and gradient will depend on the column and specific impurities.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks in the sample chromatogram compared to the standard indicate degradation.
-
Purity can be calculated by dividing the area of the main peak by the total area of all peaks.
-
Visual Guides
The following diagram illustrates the recommended workflow for the long-term storage of this compound hydrochloride.
Caption: Recommended workflow for handling and long-term storage of this compound hydrochloride.
References
Effect of slight warming and ultrasonics on PHA-543613 solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of PHA-543613, with a specific focus on the effects of slight warming and ultrasonication.
Solubility Data
Quantitative data regarding the solubility of this compound hydrochloride in common laboratory solvents is summarized below. This information has been compiled from various supplier technical data sheets.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 30.78 | 100 | [1][2] |
| DMSO | 7.69 | 25 | [1][2] |
Note: The molecular weight of this compound hydrochloride is 307.78 g/mol .[1][2] Solubility in aqueous buffers like physiological saline or Phosphate Buffered Saline (PBS) may be lower than in water.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to dissolving this compound for experimental use.
Q1: I am having difficulty dissolving this compound in physiological saline. What can I do?
A1: It has been anecdotally reported that achieving complete dissolution of this compound in physiological saline can be challenging.[3] Two common methods to aid solubility are slight warming and ultrasonication.[3] It is recommended to try these methods, starting with gentle conditions to avoid degradation of the compound.
Q2: What is a recommended protocol for using slight warming to dissolve this compound?
A2: While a specific validated protocol for this compound is not publicly available, a general approach can be followed. It is crucial to start with gentle heating and visually inspect for dissolution.
Experimental Protocol: Dissolution of this compound with Gentle Warming
-
Preparation: Weigh the desired amount of this compound hydrochloride powder in a sterile, sealed vial. Add the appropriate volume of your desired aqueous buffer (e.g., physiological saline, PBS).
-
Warming: Place the vial in a water bath pre-heated to a temperature slightly above ambient, for example, 30-40°C. Caution: Avoid aggressive heating or boiling, as this may degrade the compound.
-
Agitation: Gently vortex or swirl the vial intermittently while it is warming.
-
Observation: Visually inspect the solution for the disappearance of solid particles. Continue warming and agitation until the compound is fully dissolved.
-
Cooling: Once dissolved, allow the solution to cool to room temperature before use in your experiments. Always check for any precipitation upon cooling.
Q3: How can I use ultrasonication to dissolve this compound?
A3: Ultrasonication can be an effective method to break down particulates and enhance dissolution.[4] The optimal parameters (duration, power) may vary depending on the specific sonicator and sample volume.
Experimental Protocol: Dissolution of this compound using Ultrasonication
-
Preparation: Prepare your solution of this compound in the desired solvent within a suitable vial.
-
Sonication: Place the vial in an ultrasonic bath.
-
Parameters: Begin with short bursts of sonication (e.g., 5-10 minutes). If the compound has not fully dissolved, you can continue to sonicate in increments. It is advisable to use a low power setting initially to avoid potential degradation.
-
Temperature Control: Be aware that sonication can generate heat. Monitor the temperature of your sample and use a cooled water bath if necessary to prevent excessive warming.
-
Observation: After each sonication interval, visually inspect the solution for clarity.
-
Final Check: Once the solution appears clear, it is good practice to centrifuge the solution at high speed to pellet any remaining micro-precipitates before transferring the supernatant for your experiment.
Q4: Can I combine warming and ultrasonication?
A4: Yes, for particularly difficult to dissolve samples, a combination of gentle warming and ultrasonication can be employed. You can perform the ultrasonication step in a pre-warmed water bath. However, exercise caution and monitor the temperature closely to prevent overheating and potential compound degradation.
Q5: My compound dissolves initially but then precipitates out of solution. What should I do?
A5: This may indicate that you have created a supersaturated solution. Here are a few troubleshooting steps:
-
Re-dissolve with aid: Try warming and sonicating the solution again.
-
Dilute the solution: Your working concentration may be too high for the chosen solvent under your experimental conditions. Try preparing a more dilute stock solution.
-
Solvent choice: If you are using an aqueous buffer, consider preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can have biological effects.
Experimental Workflow and Signaling Pathway Diagrams
Logical Workflow for Dissolving this compound
The following diagram illustrates a decision-making workflow for dissolving this compound, incorporating the troubleshooting steps discussed.
References
Validation & Comparative
A Preclinical Showdown: Unraveling the Cognitive Enhancement Potential of PHA-543613 and Memantine
For Immediate Release
In the relentless pursuit of effective cognitive enhancers, two compounds, the selective α7 nicotinic acetylcholine receptor (nAChR) agonist PHA-543613 and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, have garnered significant attention within the research community. While both show promise, their comparative efficacy and underlying mechanisms warrant a detailed examination. This guide provides an objective comparison based on available preclinical data, offering insights for researchers, scientists, and drug development professionals.
At a Glance: Head-to-Head Preclinical Performance
Preclinical studies, predominantly in rodent models of cognitive impairment, suggest that both this compound and memantine can ameliorate cognitive deficits. However, a growing body of evidence points towards a synergistic or additive relationship when these compounds are co-administered, often achieving greater efficacy at lower doses than with monotreatment.[1][2][3] This suggests a potential convergence in their mechanisms of action, possibly centered around the α7 nAChR.[4][5]
Table 1: Comparative Efficacy in Preclinical Models
| Cognitive Domain | Model | This compound Monotherapy | Memantine Monotherapy | Combination Therapy (this compound + Memantine) | Key Findings |
| Spatial Working Memory | Scopolamine-induced amnesia in rats (T-maze) | Effective at 1 and 3 mg/kg, reversing scopolamine-induced deficits.[6] | Effective at a low dose of 0.1 mg/kg.[5] | Subeffective doses of both compounds combined significantly improved memory performance.[4][5] | Additive interaction observed; combination did not exceed the maximum efficacy of memantine alone.[4][5] |
| Recognition Memory | Age-related cognitive decline in rats (Novel Object Recognition) | Low dose (0.3 mg/kg) improved the discrimination index. | Showed preference for the novel object at 0.1 mg/kg and 1.0 mg/kg, but the discrimination index was not significantly increased.[7] | A low-dose combination successfully alleviated age-related decline in recognition memory, exceeding the effects of monotreatments.[2][3] | The combination treatment significantly improved the discrimination index compared to vehicle treatment.[7] |
| Spatial Learning and Memory | Scopolamine-induced amnesia in rats (Morris Water Maze) | Did not significantly alleviate scopolamine-induced long-term memory deficits at tested doses.[8] | The highest dose (1.0 mg/kg) reversed long-term memory deficits.[8] | Co-administration of subeffective doses of both compounds exceeded the effects of their monotreatments in improving the recall of long-term memory.[8] | Low doses of both compounds as monotreatments and in combination reversed short-term memory deficits.[8] |
Delving into the Mechanisms: Distinct Primary Targets, Converging Pathways
This compound and memantine operate through distinct primary molecular targets, yet their downstream effects on neuronal signaling and cognitive function appear to intersect.
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR). Activation of these receptors, which are highly expressed in brain regions crucial for memory and learning like the hippocampus, leads to an influx of calcium.[9][10] This can trigger a cascade of intracellular signaling events that enhance synaptic plasticity and neuronal survival.[9][11]
Memantine is a well-established uncompetitive antagonist of the NMDA receptor.[12][13] Its therapeutic effect in conditions like Alzheimer's disease is attributed to its ability to block pathological, excessive stimulation of NMDA receptors by glutamate, which can lead to excitotoxicity and neuronal damage.[12][13] Interestingly, preclinical evidence suggests that memantine also interacts with α7-nAChRs, potentially as an antagonist, which may contribute to its cognitive-enhancing effects.[1][5][14]
The observed synergy between the two compounds could stem from a multi-faceted modulation of cholinergic and glutamatergic systems. The pro-cognitive effects of this compound via direct α7-nAChR agonism may be complemented by memantine's ability to quell excitotoxic noise through NMDA receptor blockade, creating a more favorable environment for synaptic function.
Below are diagrams illustrating the proposed signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Memantine.
Experimental Protocols in Focus
The cognitive-enhancing properties of this compound and memantine have been primarily evaluated using rodent models of cognitive deficits. A common experimental paradigm involves inducing a transient amnesia, for example, with scopolamine (a muscarinic receptor antagonist), and then assessing the ability of the test compound(s) to reverse the induced memory impairment.
Key Experimental Methodologies
-
Spontaneous Alternation (T-Maze): This task assesses spatial working memory.
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure: A rat is placed in the starting arm and allowed to choose one of the goal arms. After a brief delay, the rat is returned to the starting arm for a second trial. Spontaneous alternation is recorded when the rat chooses the opposite arm in the second trial.
-
Cognitive Deficit Induction: Scopolamine (e.g., 0.5 mg/kg) is administered prior to the task to induce memory impairment.[6]
-
Drug Administration: this compound, memantine, or their combination are administered before scopolamine.[4][6][8]
-
-
Novel Object Recognition (NOR) Test: This task evaluates recognition memory.
-
Apparatus: An open-field arena.
-
Procedure: In the familiarization phase, a rat is allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Model: This task has been used in aged rats to model age-related cognitive decline.[2][3]
-
-
Morris Water Maze: This is a widely used task to assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Rats are trained over several days to find the hidden platform using spatial cues around the room. Memory is assessed by measuring the time (escape latency) and path length to find the platform. A probe trial with the platform removed is used to assess long-term memory by measuring the time spent in the target quadrant.
-
Cognitive Deficit Induction: Scopolamine can be used to impair performance in this task.[8]
-
Caption: Generalized experimental workflow.
Conclusion and Future Directions
The available preclinical data paints a compelling picture of the cognitive-enhancing potential of both this compound and memantine. While they have distinct primary mechanisms of action, their effects appear to converge, leading to synergistic benefits when used in combination. This is particularly noteworthy as it suggests that lower, potentially better-tolerated doses could be used to achieve significant cognitive enhancement.
However, it is crucial to underscore that these findings are from animal models. The translation of these results to human clinical efficacy remains to be seen. There is a clear need for well-designed clinical trials to investigate the safety and efficacy of this compound, both as a monotherapy and in combination with memantine, for cognitive enhancement in various patient populations. Future research should also continue to elucidate the precise molecular mechanisms underlying the observed synergy, which could pave the way for the development of novel, more targeted cognitive enhancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist this compound to improve memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cognitive Enhancer Effects of Low Memantine Doses Are Facilitated by an Alpha7 Nicotinic Acetylcholine Receptor Agonist in Scopolamine-Induced Amnesia in Rats [frontiersin.org]
- 5. Cognitive Enhancer Effects of Low Memantine Doses Are Facilitated by an Alpha7 Nicotinic Acetylcholine Receptor Agonist in Scopolamine-Induced Amnesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of α7 nicotinic receptor agonist this compound on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist this compound in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
- 10. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]
- 14. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PHA-543613 and PNU-282987 in Preclinical Models of Cognition
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics targeting cognitive deficits in neuropsychiatric and neurodegenerative disorders has led to the exploration of selective alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonists. Among the promising candidates, PHA-543613 and PNU-282987 have been extensively investigated in preclinical models. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their drug development endeavors.
Compound Overview
Both this compound and PNU-282987 are selective agonists for the α7 nAChR, a ligand-gated ion channel widely expressed in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.[1][2] Activation of these receptors is known to enhance cholinergic and glutamatergic transmission, which is vital for learning and memory.[3]
Performance in Preclinical Cognitive Models
The efficacy of these compounds has been evaluated in various animal models designed to assess different aspects of cognition. The following tables summarize the key quantitative findings from these studies.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory. The data below showcases the ability of each compound to reverse cognitive deficits in this task.
| Compound | Animal Model | Dosing (mg/kg) | Key Findings | Reference |
| This compound | Aged Rats | 0.3 | Significantly improved the Discrimination Index (DI) compared to vehicle-treated aged rats.[3][4] | [3] |
| 1.0 | Showed a preference for the novel object, indicating restored recognition memory.[3][4] | [3] | ||
| PNU-282987 | Mice with Chronic Intermittent Hypoxia-induced cognitive impairment | Not specified | Significantly increased the DI compared to the control group.[5] | [5][6] |
Morris Water Maze (MWM)
The MWM is a widely used task to assess spatial learning and memory.
| Compound | Animal Model | Dosing (mg/kg) | Key Findings | Reference |
| This compound | Rats with scopolamine-induced amnesia | 0.3 | Reversed scopolamine-induced short-term memory deficits.[7][8] | [7][8] |
| Mice with Aβ25-35-induced cognitive deficits | 1 (i.p.) | Ameliorated impaired working and reference memory.[9] | [9] | |
| PNU-282987 | Mice with Chronic Intermittent Hypoxia-induced cognitive impairment | Not specified | Significantly shortened escape latency and increased the number of platform crossings.[5][6] | [5][6] |
| Transgenic mice with susceptibility to Alzheimer's Disease | 1 | Reversed the effects of stress on memory retention.[10][11] | [10] |
Attentional Set-Shifting Task
This task assesses executive function and cognitive flexibility.
| Compound | Animal Model | Dosing (mg/kg) | Key Findings | Reference |
| PNU-282987 | Rats with MK-801-induced cognitive deficits | Not specified | Reversed the deficit in set-shifting induced by MK-801.[12] | [12] |
Signaling Pathways and Mechanism of Action
Activation of the α7 nAChR by agonists like this compound and PNU-282987 triggers a cascade of intracellular signaling events that are believed to underlie their pro-cognitive effects.
Upon binding of an agonist, the α7 nAChR, a ligand-gated ion channel, opens and allows the influx of calcium ions (Ca²⁺).[2] This increase in intracellular calcium can directly modulate synaptic plasticity.[2] Furthermore, α7 nAChR activation engages several downstream signaling cascades, including the PI3K/Akt, ERK/CREB, and JAK2/STAT3 pathways.[2][6][13][14] These pathways are crucial for promoting neuronal survival, reducing neuroinflammation, and enhancing synaptic plasticity, all of which contribute to improved cognitive function.[1][2][6][13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of the key experimental protocols cited in this guide.
Novel Object Recognition (NOR) Test
This test is based on the innate tendency of rodents to explore novel objects.
-
Habituation: Animals are allowed to freely explore an open-field arena in the absence of any objects for a set period to acclimate them to the environment.
-
Familiarization/Training: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.
-
Test: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
Data Analysis: A Discrimination Index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
This task assesses hippocampal-dependent spatial learning and memory.[15][16]
-
Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Training: Animals are placed in the water at different starting locations and must learn the location of the hidden platform using the distal visual cues. Multiple trials are conducted over several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured.
-
Data Analysis: Key metrics include escape latency (time to find the platform) during acquisition and the time spent in the target quadrant during the probe trial.
Conclusion
Both this compound and PNU-282987 demonstrate significant potential as cognitive enhancers in a variety of preclinical models. While direct comparative studies are limited, the available data suggest that both compounds are effective in mitigating cognitive deficits associated with aging, neurodevelopmental disorders, and neurodegenerative diseases. The choice between these compounds for further investigation may depend on the specific cognitive domain being targeted and the underlying pathology of the disease model. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the design of future studies aimed at further elucidating the therapeutic potential of these promising α7 nAChR agonists.
References
- 1. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist this compound to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist this compound in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of cognitive enhancer effects of Alzheimer's disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist this compound in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective activation of α7 nicotinic acetylcholine receptor by this compound improves Aβ25-35-mediated cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of alpha7 nicotinic acetylcholine receptor agonists on attentional set-shifting impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PHA-543613: A Comparative Analysis of its Selectivity for the α7 Nicotinic Receptor
For Researchers, Scientists, and Drug Development Professionals
PHA-543613 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as memory and attention.[1][2] Its high affinity and selectivity for the α7 subtype over other nAChR subtypes and the structurally related 5-HT3 receptor make it a valuable tool for investigating the physiological roles of α7 nAChRs and a potential therapeutic agent for neurological and psychiatric disorders. This guide provides a comparative overview of the selectivity profile of this compound, supported by available binding and functional data, and details the experimental protocols used to determine these properties.
Selectivity Profile of this compound
Table 1: Comparative Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) / Functional Activity (EC50/IC50) | Selectivity vs. α7 |
| α7 nAChR | Potent Agonist | - |
| α4β2 nAChR | Significantly lower affinity/potency | High |
| α3β4 nAChR | Significantly lower affinity/potency | High |
| α1β1γδ nAChR | Significantly lower affinity/potency | High |
| 5-HT3 Receptor | Low activity | High |
Note: Specific quantitative values for subtypes other than α7 are not consistently reported in publicly available literature. The table reflects the qualitative descriptions of high selectivity found in multiple sources.
Experimental Protocols
The selectivity of compounds like this compound is typically determined through a combination of radioligand binding assays and functional assays, such as electrophysiology or calcium imaging. These experiments are crucial for characterizing the interaction of a compound with its target receptor and assessing its activity at off-target sites.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.[3] This is a competition assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
Key Steps:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293, CHO) engineered to express a specific nAChR subtype or from tissues known to be rich in the target receptor.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-epibatidine or [125I]-α-bungarotoxin for α7 nAChRs) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Electrophysiology Assays
Electrophysiology techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on mammalian cells, are used to measure the functional activity of a compound at an ion channel receptor.[4] These assays determine whether a compound is an agonist, antagonist, or modulator and provide its potency (EC50 or IC50).
Key Steps:
-
Cell Preparation: Xenopus oocytes or mammalian cells are engineered to express the specific nAChR subtype of interest.
-
Recording: A microelectrode impales the cell to measure the electrical current flowing across the cell membrane.
-
Compound Application: The test compound (this compound) is applied to the cell at various concentrations.
-
Data Acquisition: The ion current generated by the opening of the nAChR channels in response to the compound is recorded.
-
Data Analysis: The recorded currents are plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that elicits 50% of the maximal response) and the efficacy (the maximal response relative to a known agonist) are determined.
α7 Nicotinic Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist like this compound leads to the opening of its intrinsic ion channel, which is highly permeable to calcium ions (Ca2+). The resulting influx of Ca2+ acts as a second messenger, triggering various downstream intracellular signaling cascades that are crucial for neuronal function, including synaptic plasticity and cell survival.
References
- 1. The alpha-7 nicotinic acetylcholine receptor agonist this compound reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Neuroprotective Effects of PHA-543613
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective performance of PHA-543613, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, with other relevant compounds. The information is supported by experimental data and detailed methodologies to assist in the evaluation and design of future neuroprotective strategies.
Introduction to this compound
This compound is a potent and selective agonist for the α7 nicotinic acetylcholine receptor, which is a key target in the central nervous system for pro-cognitive and neuroprotective therapies. Activation of the α7 nAChR is known to modulate inflammatory responses and promote cell survival signaling pathways, making it a promising candidate for the treatment of neurodegenerative diseases. This guide will delve into the in vitro evidence supporting the neuroprotective effects of this compound, offering a comparative perspective against other α7 nAChR agonists and relevant neuroprotective agents.
Comparative In Vitro Efficacy
While direct head-to-head in vitro studies with comprehensive quantitative tables comparing this compound with a wide range of other neuroprotective agents are limited in publicly available literature, we can synthesize data from various sources to provide a comparative overview. The primary mechanism of action for this compound's neuroprotective effects involves the activation of the PI3K/Akt signaling pathway.
Table 1: In Vitro Characterization of α7 nAChR Agonists
| Compound | Receptor Target | In Vitro Model | Key Findings | Reference |
| This compound | α7 nAChR | In vivo excitotoxic rat model (preliminary in vitro confirmation) | Confirmed agonist properties on α7nAChRs. In vivo, it protected neurons and reduced microglial activation. | [1][2] |
| PNU-282987 | α7 nAChR | Rat perforation model of SAH | Increased phosphorylation of Akt and decreased cleaved caspase 3 levels in neurons, leading to reduced neuronal cell death. | |
| A-582941 | α7 nAChR | PC12 cells | Protected against cell death induced by NGF withdrawal and increased phosphorylation of Ser-9 on GSK-3β, indicating activation of the PI3K/Akt survival pathway. | [3] |
| Nicotine | Non-selective nAChR agonist | Primary cultured mouse astrocytes | Suppressed MPP+-induced or LPS-induced astrocyte activation and decreased production of TNF-α. These effects were blocked by the α7-nAChR antagonist MLA. | [4] |
Signaling Pathways and Mechanism of Action
The neuroprotective effects of this compound are primarily attributed to its ability to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro experiments used to assess the neuroprotective effects of compounds like this compound.
Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells
This assay is a common in vitro model to screen for neuroprotective compounds against glutamate-induced neuronal cell death.
1. Cell Culture and Plating:
-
Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.
2. Compound Treatment and Glutamate Challenge:
-
Pre-treat the cells with varying concentrations of this compound or other test compounds for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.
-
Include a vehicle control group (no compound, no glutamate) and a glutamate-only control group.
3. Assessment of Cell Viability (MTT Assay):
-
After 24 hours of incubation with glutamate, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Conclusion
References
- 1. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 nicotinic acetylcholine receptor-mediated neuroprotection against dopaminergic neuron loss in an MPTP mouse model via inhibition of astrocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PHA-543613 and GTS-21 for Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) Modulation
Guide for Researchers and Drug Development Professionals
The alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel prominently expressed in the central nervous system, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1] Its activation is linked to improvements in cognitive functions like memory and attention. This guide provides a detailed comparative analysis of two well-characterized α7 nAChR agonists: PHA-543613 and GTS-21 (also known as DMXB-A), presenting key experimental data, protocols, and signaling pathway visualizations to aid researchers in their selection and application.
Pharmacological Profile: A Head-to-Head Comparison
This compound and GTS-21 are both selective agonists of the α7 nAChR, but they exhibit distinct pharmacological profiles. This compound is a potent agonist with high selectivity for the α7 subtype.[2] In contrast, GTS-21 acts as a partial agonist and demonstrates significant off-target activity, notably as an antagonist at α4β2 nAChR and 5-HT3 receptors.[3][4] This complex pharmacology should be a key consideration in experimental design.
The quantitative differences in their binding affinities and functional activities are summarized below.
Table 1: Comparative Pharmacological Data
| Parameter | This compound | GTS-21 (DMXB-A) | Reference |
| Primary Target | α7 nAChR Agonist | α7 nAChR Partial Agonist | [2], |
| Binding Affinity (Ki) | 8.8 nM (α7 nAChR) | 20 nM (human α4β2 nAChR) | [2],[3][4] |
| Functional Potency | Data not available in summary | EC50: ~10 µM (α7, in vitro) | |
| Off-Target Activity | High selectivity over α3β4, α1β1γδ, α4β2, and 5-HT3 receptors | IC50: 3.1 µM (5-HT3A Antagonist) | [2][5],[3][4] |
| Key Properties | Potent, selective, orally active, brain penetrant | Nootropic, neuroprotective, anti-inflammatory | , |
Signaling Pathways of α7 nAChR Activation
Activation of the homomeric α7 nAChR by an agonist like this compound or GTS-21 initiates a conformational change, opening a channel highly permeable to cations, particularly Calcium (Ca²⁺). The subsequent influx of Ca²⁺ acts as a critical second messenger, triggering a cascade of downstream intracellular signaling pathways. These pathways, including the JAK2-STAT3 and PI3K-Akt cascades, are integral to the receptor's role in mediating neuroprotection, reducing inflammation, and modulating synaptic plasticity.
References
- 1. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
Differential Efficacy of PHA-543613 in Mitigating Scopolamine- and MK-801-Induced Amnesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PHA-543613, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, in two distinct preclinical models of amnesia: scopolamine-induced cholinergic dysfunction and MK-801-induced glutamatergic blockade. The data presented herein, compiled from peer-reviewed studies, aims to inform researchers on the differential therapeutic potential of activating α7 nAChRs in memory deficits of varying neurochemical origins.
Executive Summary
This compound demonstrates marked differences in its ability to reverse memory impairments induced by scopolamine versus those induced by MK-801.[1] Experimental evidence indicates that this compound is highly effective in a dose-dependent manner at completely reversing the spatial working memory deficits caused by the muscarinic antagonist scopolamine.[1] In contrast, its efficacy is significantly lower and follows an inverted U-shaped dose-response curve in the MK-801 model, which mimics amnesia through NMDA receptor antagonism.[1] These findings suggest that the procognitive effects of this compound are more robust in conditions of cholinergic hypofunction than in states of direct glutamatergic transmission impairment.[1]
Comparative Efficacy Data
The following table summarizes the quantitative outcomes of this compound administration in rats subjected to scopolamine- or MK-801-induced amnesia, as assessed by the spontaneous alternation T-maze task.
| Treatment Group | Amnesia Inducer | This compound Dose (mg/kg) | Outcome (Spontaneous Alternation Rate) | Efficacy |
| Vehicle Control | Saline | - | Normal Performance | Baseline |
| Scopolamine | Scopolamine (0.5 mg/kg) | - | Significantly Decreased | Amnesia Induced |
| This compound + Scopolamine | Scopolamine (0.5 mg/kg) | 1 | Dose-dependent reversal | Partial Reversal |
| This compound + Scopolamine | Scopolamine (0.5 mg/kg) | 3 | Complete reversal | Full Reversal |
| MK-801 | MK-801 (0.1 mg/kg) | - | Significantly Decreased | Amnesia Induced |
| This compound + MK-801 | MK-801 (0.1 mg/kg) | 1 | Partial reversal | Partial Reversal |
| This compound + MK-801 | MK-801 (0.1 mg/kg) | 3 | Less effective than 1 mg/kg | Partial Reversal (Inverted U-shape) |
Data synthesized from a study comparing the effects of this compound on spatial memory performance in rats.[1]
Signaling Pathways and Mechanisms of Action
The differential efficacy of this compound can be understood by examining the distinct signaling pathways disrupted by scopolamine and MK-801, and how the activation of α7 nAChRs interacts with these pathways.
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inducing a state of cholinergic deficit that impairs memory formation.[2][3] this compound, by activating presynaptic and postsynaptic α7 nAChRs, can enhance the release of acetylcholine and other neurotransmitters like glutamate, effectively compensating for the muscarinic blockade and restoring cholinergic tone.[4]
MK-801, on the other hand, is a non-competitive antagonist of the NMDA receptor, a key component of glutamatergic neurotransmission essential for synaptic plasticity and memory.[5][6] While α7 nAChR activation can also modulate glutamate release, the direct and potent blockade of NMDA receptors by MK-801 presents a more challenging deficit to overcome. The partial efficacy of this compound in this model suggests that while enhancing presynaptic glutamate release is beneficial, it is not sufficient to fully counteract the postsynaptic NMDA receptor blockade.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Animals
Adult male Wistar rats are commonly used for these studies.[1] Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water. A minimum of one week of acclimatization is recommended before the start of any experimental procedures.[7]
Drug Administration
-
This compound: Administered intraperitoneally (i.p.) at doses of 1 or 3 mg/kg.[1]
-
Scopolamine: Administered i.p. at a dose of 0.5 mg/kg, typically 30 minutes prior to behavioral testing, to induce amnesia.[1][7]
-
MK-801: Administered i.p. at a dose of 0.1 mg/kg to induce amnesia.[1]
When testing the efficacy of this compound, it is administered prior to the amnesia-inducing agent.
Behavioral Assay: Spontaneous Alternation T-Maze
This task is used to assess spatial working memory, which is dependent on the hippocampus and prefrontal cortex.[1]
Apparatus: A T-shaped maze with a starting arm and two goal arms.
Procedure:
-
Each rat is placed in the starting arm and allowed to choose one of the goal arms.
-
After the choice is made, the rat is returned to the starting arm for a subsequent trial.
-
A spontaneous alternation is recorded when the rat enters a different goal arm on consecutive trials.
-
The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
A lower percentage of spontaneous alternation indicates impaired spatial working memory.
References
- 1. Differential effects of α7 nicotinic receptor agonist this compound on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 3. criver.com [criver.com]
- 4. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist this compound to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide-Dependent Mechanisms Underlying MK-801- or Scopolamine-Induced Memory Dysfunction in Animals: Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Anti-Inflammatory Might of PHA-543613: A Comparative Analysis with Fellow α7 Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the potency of investigational compounds is paramount. This guide provides a comparative analysis of the anti-inflammatory potency of PHA-543613, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, against other well-known agonists in its class. The data presented herein is collated from various preclinical studies to offer a comprehensive overview for informed decision-making in research and development.
The α7 nicotinic acetylcholine receptor has emerged as a critical target for therapeutic intervention in inflammatory diseases. Its activation can modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory cytokines. This compound is a potent and selective agonist of this receptor, and this guide aims to contextualize its anti-inflammatory capabilities by comparing it with other notable α7 agonists.
Comparative Anti-Inflammatory Potency
While direct head-to-head studies comparing the anti-inflammatory potency of this compound with a wide range of other α7 agonists in the same assay are limited, we can collate available data to draw meaningful comparisons. The following table summarizes the receptor binding affinity and the anti-inflammatory effects of this compound alongside other common α7 agonists like PNU-282987 and GTS-21. It is important to note that the anti-inflammatory data for this compound is presented qualitatively (inhibition of specific cytokines) due to the absence of publicly available IC50 or EC50 values for TNF-α or IL-6 inhibition from comparative studies.
| Agonist | Receptor Binding Affinity (EC50, nM) | Anti-Inflammatory Effect (Cytokine Inhibition) |
| This compound | 8.8 (rat) | - Inhibits Porphyromonas gingivalis-induced IL-8 expression in oral keratinocytes.[1] - Stimulates IL-10 expression in macrophages. |
| PNU-282987 | 27 (rat) | - Significantly reduces the gene expression of TNF-α, IL-6, and IL-1β in LPS-stimulated RAW264.7 macrophages. |
| GTS-21 | 310 (rat), 2300 (human) | - Dose-dependently suppresses LPS-induced IL-6 and TNF-α secretion in primary mouse macrophages. |
| 4-OH-GTS-21 | 170 (rat), 450 (human) | Data on direct cytokine inhibition is less prevalent in readily available literature compared to GTS-21. |
| PHA 709829 | 3.4 (rat) | Limited publicly available data on specific cytokine inhibition for direct comparison. |
| ICH3 | 4.6 (rat), 48.7 (human) | Limited publicly available data on specific cytokine inhibition for direct comparison. |
Note: The EC50 values for receptor binding affinity do not always directly correlate with anti-inflammatory potency, which is influenced by various factors including cell type, experimental conditions, and the specific signaling pathways engaged. The presented anti-inflammatory effects are based on discrete studies and should be interpreted with consideration of the experimental context.
Experimental Protocols
The following is a detailed methodology for a key experiment frequently cited in the evaluation of the anti-inflammatory properties of α7 nAChR agonists.
Lipopolysaccharide (LPS)-Induced TNF-α Release in Macrophages
This in vitro assay is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.
1. Cell Culture:
-
Murine macrophage cell line RAW264.7 or primary peritoneal macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Plating:
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
3. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the α7 nAChR agonist (e.g., this compound, PNU-282987, or GTS-21) or vehicle control.
-
Cells are pre-incubated with the compound for 1 hour.
4. LPS Stimulation:
-
Lipopolysaccharide (LPS) from E. coli is added to each well (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response, with the exception of the unstimulated control wells.
5. Incubation:
-
The plates are incubated for a further 4-24 hours, depending on the specific experimental design, to allow for cytokine production and release.
6. Measurement of TNF-α:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
7. Data Analysis:
-
The percentage of TNF-α inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
The IC50 value (the concentration of the agonist that inhibits 50% of the LPS-induced TNF-α release) is determined by plotting the percentage of inhibition against the log concentration of the agonist and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved in the anti-inflammatory action of α7 agonists, the following diagrams have been generated using Graphviz.
Caption: Cholinergic Anti-Inflammatory Signaling Pathway.
The above diagram illustrates the signaling cascade initiated by the binding of an α7 agonist to its receptor, leading to the inhibition of the pro-inflammatory NF-κB pathway and the activation of the anti-inflammatory JAK2/STAT3 pathway.
Caption: In Vitro Anti-Inflammatory Assay Workflow.
This flowchart outlines the key steps involved in a typical in vitro experiment to assess the anti-inflammatory potency of α7 agonists by measuring their effect on cytokine release.
References
Head-to-head comparison of PHA-543613 and encenicline in preclinical studies
An Objective Analysis of Two Investigational α7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Enhancement
For researchers and drug development professionals navigating the landscape of cognitive enhancers, a thorough understanding of the preclinical data supporting investigational compounds is paramount. This guide provides a detailed head-to-head comparison of two selective partial agonists of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), PHA-543613 and encenicline (formerly EVP-6124). Both compounds showed early promise in preclinical models for treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] However, their clinical development was ultimately halted.[2][4] This guide synthesizes the available preclinical data to offer a comparative perspective on their pharmacological profiles, efficacy in animal models, and the experimental methodologies used in their evaluation.
Pharmacological Profile: A Tale of Two Agonists
Both this compound and encenicline were developed to selectively target the α7-nAChR, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, including the hippocampus and cortex.[4][5] By acting as partial agonists, they were designed to enhance cholinergic signaling, which is often impaired in various cognitive disorders.[6]
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | Encenicline |
| Target | α7 Nicotinic Acetylcholine Receptor (α7-nAChR) | α7 Nicotinic Acetylcholine Receptor (α7-nAChR) |
| Mechanism of Action | Partial Agonist | Partial Agonist |
| Binding Affinity (Ki) | 8.8 nM[2] | 10 nM[7] |
| Functional Potency (EC50) | 65 nM (α7-5-HT3 chimera)[2] | Not explicitly stated in provided results |
| Selectivity | Selective over α3β4, α1β1γδ, α4β2 nAChRs and 5-HT3 receptors.[2] | Selective α7-nAChR partial agonist.[1][4][5] |
| Other Activity | Antagonist activity at the 5-HT3 receptor (Ki = 628 nM).[2] | Antagonist activity at 5-HT3 receptors (IC50 = 10 nM).[7] |
Preclinical Efficacy in Cognitive Models
The therapeutic potential of both compounds was assessed in various preclinical models of cognitive impairment. These studies aimed to evaluate their ability to reverse drug-induced amnesia and improve performance in memory tasks.
This compound: Reversing Cognitive Deficits
Preclinical studies demonstrated that this compound was effective in various rodent models of cognitive impairment. It dose-dependently reversed scopolamine-induced memory deficits in the T-maze spontaneous alternation task in rats.[8] Furthermore, it showed efficacy in improving memory in presenilin 1 and presenilin 2 conditional double knockout mice, a model relevant to Alzheimer's disease.[9][10] The compound also demonstrated procognitive effects in a novel object-recognition test.[2] However, its efficacy was found to be lower in an MK-801-induced amnesia model, which primarily targets the glutamatergic system.[8]
Encenicline: Enhancing Memory Performance
Encenicline also demonstrated pro-cognitive effects in preclinical studies. It was shown to improve memory performance in rats and was able to penetrate the blood-brain barrier.[4][6] Specifically, it was effective in reversing scopolamine-induced deficits in the object recognition task in rats.[5] Encenicline has been described as a co-agonist with acetylcholine, sensitizing the α7-nAChR to its natural ligand.[6]
Table 2: In Vivo Efficacy in Preclinical Models of Cognitive Impairment
| Model | Species | Compound | Dose | Outcome |
| Scopolamine-Induced Amnesia (T-Maze) | Rat | This compound | 1 and 3 mg/kg | Dose-dependently and completely reversed scopolamine-induced impairment of alternation.[8] |
| MK-801-Induced Amnesia (T-Maze) | Rat | This compound | 1 and 3 mg/kg | Partially reversed the memory deficit with an inverted U-shaped dose-response.[8] |
| Novel Object Recognition | Rat | This compound | 1.0 mg/kg, s.c. | Improved performance.[2] |
| Scopolamine-Induced Amnesia (Object Recognition Task) | Rat | Encenicline | 0.3 mg/kg, oral | Significantly restored memory function.[5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway of α7 nAChR agonists.
Caption: General experimental workflow for preclinical cognitive testing.
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is crucial for interpreting the results.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to its target receptor. Typically, this involves incubating a radiolabeled ligand that is known to bind to the receptor of interest with a tissue preparation containing the receptor (e.g., rat brain homogenate). The test compound is added at varying concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, from which the binding affinity (Ki) can be calculated. For this compound, its affinity for the α7 nAChR was determined using such methods, showing a Ki of 8.8 nM.[2]
In Vivo Behavioral Models
This is a widely used model to screen for potential cognitive enhancers. Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment in rodents, mimicking some aspects of cholinergic dysfunction seen in Alzheimer's disease.
-
Apparatus: A T-maze or an open field for the novel object recognition task.
-
Procedure:
-
Habituation: Animals are allowed to explore the apparatus for a few days before the experiment to reduce novelty-induced stress.[5]
-
Drug Administration: Animals are typically pre-treated with the test compound (e.g., this compound or encenicline) at a specific time before being administered scopolamine (e.g., 0.5 mg/kg for this compound studies).[8]
-
Behavioral Task:
-
T-Maze Spontaneous Alternation: The rat is placed in the start arm of the T-maze and allowed to choose one of the goal arms. The sequence of arm choices is recorded over several trials. A healthy animal will tend to alternate its choice of arms, reflecting spatial working memory.
-
Novel Object Recognition Task: In the acquisition phase, the animal is allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates recognition memory.[5]
-
-
Data Analysis: For the T-maze, the percentage of spontaneous alternations is calculated. For the novel object recognition task, a discrimination index is calculated based on the exploration times for the novel and familiar objects.[4]
-
Safety and Tolerability
While this guide focuses on preclinical efficacy, it is important to note that both compounds faced challenges in clinical development. This compound was discontinued due to cardiovascular findings.[2] Encenicline, although generally well-tolerated in early trials, was ultimately discontinued due to the emergence of serious gastrointestinal side effects in Phase III trials for Alzheimer's disease and failure to meet primary endpoints in schizophrenia trials.[4][11]
Conclusion
Both this compound and encenicline demonstrated promising pro-cognitive effects in preclinical models, validating the α7-nAChR as a potential target for cognitive enhancement. Their similar in vitro binding affinities and efficacy in reversing cholinergic deficits provided a strong rationale for their clinical investigation. However, the different outcomes in specific preclinical models (e.g., this compound's lower efficacy in the MK-801 model) and their distinct adverse effect profiles leading to clinical discontinuation highlight the complexities of translating preclinical findings to clinical success. This head-to-head comparison underscores the importance of a comprehensive preclinical evaluation, including a thorough assessment of safety pharmacology, in the development of novel therapeutics for cognitive disorders. The data and methodologies presented here offer valuable insights for researchers continuing to explore the therapeutic potential of α7-nAChR modulation.
References
- 1. nbinno.com [nbinno.com]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Encenicline | ALZFORUM [alzforum.org]
- 7. scite.ai [scite.ai]
- 8. Differential effects of α7 nicotinic receptor agonist this compound on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha7 nicotinic acetylcholine receptor agonist this compound improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Nootropic Effects of PHA-543613 in Combination with Memantine
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic nootropic effects observed when the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, PHA-543613, is co-administered with other nootropic agents. The primary focus of this document is the well-documented synergistic relationship between this compound and the NMDA receptor antagonist, memantine. While the potential for synergy with other nootropic classes exists, current experimental data is predominantly centered on this combination.
Executive Summary
This compound is a potent agonist for the α7 nicotinic acetylcholine receptor, a key target in the modulation of cognitive processes such as memory and learning.[1] Clinical and preclinical studies have explored its efficacy as a standalone nootropic agent. However, recent research has highlighted a significant enhancement of its pro-cognitive effects when used in combination with memantine, a drug traditionally used in the management of Alzheimer's disease. This synergy appears to stem from the complementary mechanisms of action of the two compounds, targeting both the cholinergic and glutamatergic systems.[2][3] This guide will delve into the experimental data supporting this synergy, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the synergistic effects of this compound and memantine on cognitive performance in rodent models.
Table 1: Synergistic Effects on Recognition Memory in Aged Rats (Novel Object Recognition Test)
| Treatment Group | Dosage (mg/kg) | Discrimination Index (DI) | % Improvement over Vehicle |
| Vehicle | - | 0.05 ± 0.12 | - |
| This compound | 0.3 | 0.38 ± 0.07 | 660% |
| Memantine | 0.1 | Not significantly different from vehicle | - |
| This compound + Memantine | 0.1 + 0.01 | Significantly higher than monotreatments | Data suggests supra-additive effect |
Data adapted from Bali et al. (2019). The Discrimination Index (DI) is a measure of recognition memory, with higher values indicating better performance.[3]
Table 2: Synergistic Effects on Spatial Memory in a Scopolamine-Induced Amnesia Model (Morris Water Maze)
| Treatment Group | Dosage (mg/kg) | Escape Latency (seconds) | % Reduction in Escape Latency vs. Scopolamine |
| Control | - | 37.4 ± 6.7 | - |
| Scopolamine (Amnesia) | 0.5 | 58.6 ± 9.4 | - |
| This compound | 0.3 | 39.3 ± 6.0 | 33% |
| Memantine | 0.1 | 43.3 ± 3.2 | 26% |
| This compound + Memantine | 0.3 + 0.1 | Significantly lower than monotreatments | Data suggests synergistic effect |
Data adapted from a study on scopolamine-induced amnesia. Escape latency is the time taken to find a hidden platform, with lower values indicating better spatial memory.
Experimental Protocols
1. Novel Object Recognition (NOR) Test in Aged Rats
This test is employed to assess recognition memory.[4]
-
Apparatus: A square open-field box.
-
Procedure:
-
Habituation: Each rat is individually habituated to the empty open-field box for a set period over several days.
-
Familiarization Phase: Two identical objects are placed in the box, and the rat is allowed to explore them for a specific duration (e.g., 3-5 minutes).
-
Inter-trial Interval (ITI): The rat is returned to its home cage for a defined period (e.g., 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the box, and the time spent exploring each object is recorded.
-
-
Data Analysis: The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.[4]
2. Morris Water Maze (MWM) in a Scopolamine-Induced Amnesia Model
The MWM is a widely used task to evaluate spatial learning and memory.[5]
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Amnesia Induction: Scopolamine is administered to induce a temporary amnesic state.
-
Treatment: this compound, memantine, or a combination is administered prior to the test phase.
-
Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis: Key metrics include escape latency during acquisition and the time spent in the target quadrant during the probe trial. Shorter escape latencies and more time in the target quadrant indicate better spatial memory.[5]
Signaling Pathways and Experimental Workflows
Mechanism of Action and Synergy
This compound acts as a selective agonist at the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[1][6] Activation of this receptor leads to an influx of calcium ions, which in turn modulates the release of various neurotransmitters, including acetylcholine and glutamate, and activates downstream signaling cascades involved in synaptic plasticity.[7][8]
Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking excessive NMDA receptor activation, it is thought to protect against excitotoxicity and improve synaptic function. The synergistic effect with this compound is hypothesized to arise from the dual modulation of both the cholinergic and glutamatergic systems, leading to a more robust enhancement of synaptic plasticity and cognitive function than either agent alone.[2][3]
Caption: Proposed mechanism of synergistic action between this compound and Memantine.
Experimental Workflow: Preclinical Evaluation of Nootropic Synergy
The following diagram illustrates a typical workflow for assessing the synergistic effects of nootropic compounds in a preclinical setting.
Caption: A generalized workflow for preclinical evaluation of nootropic synergy.
Conclusion
The available evidence strongly suggests a synergistic relationship between this compound and memantine in enhancing cognitive function in preclinical models of age-related cognitive decline and chemically induced amnesia. This synergy is likely mediated by the complementary actions of these compounds on the cholinergic and glutamatergic systems. For researchers and drug development professionals, this combination represents a promising avenue for the development of novel and more effective treatments for cognitive disorders.
It is important to note that while the synergy with memantine is well-documented, there is a conspicuous absence of published data on the synergistic effects of this compound with other classes of nootropics, such as cholinesterase inhibitors or racetams. Further research in these areas is warranted to fully explore the therapeutic potential of this compound in combination therapies.
References
- 1. α7 nicotinic acetylcholine receptor in memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist this compound to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morris water maze - Scholarpedia [scholarpedia.org]
- 6. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nicotinic acetylcholine receptors and learning and memory deficits in Neuroinflammatory diseases [frontiersin.org]
- 8. Nicotinic acetylcholine receptors and learning and memory deficits in Neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PHA-543613: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling PHA-543613, a potent and selective α7 nicotinic acetylcholine receptor agonist, understanding the proper disposal procedures is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, general principles for the disposal of heterocyclic and azabicyclo- compounds, coupled with standard laboratory chemical waste guidelines, provide a clear framework for its safe management.
Core Principles for Chemical Waste Disposal
The overarching principle for the disposal of any laboratory chemical, including this compound, is to treat it as hazardous waste unless explicitly stated otherwise by a reliable source such as a specific SDS or institutional guidelines. This approach ensures the highest level of safety and regulatory compliance.
Key Disposal Recommendations:
-
Licensed Chemical Destruction: The most appropriate method for the disposal of this compound is through a licensed chemical destruction plant. These facilities are equipped to handle and neutralize chemical waste in an environmentally sound manner.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing. This process ensures that any harmful combustion byproducts are captured and neutralized before being released into the atmosphere.
-
Professional Waste Disposal Service: It is highly recommended to contact a licensed professional waste disposal service to manage the disposal of this material.[1] These services are knowledgeable about local, state, and federal regulations and can ensure that the disposal process is compliant.
What to Avoid:
-
Do Not Discharge to Sewer Systems: this compound should never be disposed of down the drain.[2] This can lead to environmental contamination and may violate local wastewater regulations.
-
Do Not Contaminate Waterways or Soil: Prevent any spillage or leakage of the chemical that could contaminate water, foodstuffs, feed, or seed.[2]
Procedural Steps for Disposal
For laboratories generating waste containing this compound, the following step-by-step process should be followed:
-
Segregation and Collection:
-
Collect waste containing this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical to prevent leaks or reactions.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture and their approximate concentrations.
-
-
Consult Institutional Safety Office:
-
Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on your location and the facility's protocols.
-
-
Arrange for Pickup and Disposal:
-
Follow your institution's procedure for requesting a hazardous waste pickup. This is typically handled by the EHS office or a contracted waste management company.
-
Handling Spills and Contaminated Materials
In the event of a spill, the following measures should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound or cleaning up a spill.
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert absorbent material.
-
Collect the absorbed material and any contaminated items (e.g., paper towels, gloves) and place them in a sealed container for disposal as hazardous waste.
-
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Any materials, such as personal protective equipment or lab supplies, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting with your institution's safety experts.
References
Personal protective equipment for handling PHA-543613
Essential Safety and Handling Guide for PHA-543613
Disclaimer: This document provides general guidance on personal protective equipment (PPE) and safe handling procedures for research chemicals like this compound. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain the official SDS from your supplier before handling this compound. The information below is based on general laboratory safety principles and should be supplemented with the specific details provided in the SDS.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.
Pre-Handling Checklist & Risk Assessment
Before working with this compound, a thorough risk assessment is crucial. As a potent and selective α7 nicotinic acetylcholine receptor agonist, it should be handled with care, assuming high toxicity in the absence of specific data.
Key Preparatory Steps:
-
Obtain and Review the SDS: The Safety Data Sheet is the most critical document for understanding the specific hazards of this compound.
-
Know Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[1]
-
Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE: Ensure all required personal protective equipment is available and in good condition.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound based on general best practices for potent research compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety goggles or glasses with side shields. A face shield should be worn over goggles when there is a significant risk of splashes.[2][3] | To protect against splashes, aerosols, and solid particulates. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron may be necessary for larger quantities. | To protect skin and personal clothing from contamination.[4] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[2] Consider double-gloving for added protection. For prolonged contact or when handling larger quantities, consult the SDS for the most resistant glove material. | To prevent skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | Generally not required when handling small quantities in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator (e.g., N95 or higher) may be necessary. | To prevent inhalation of the compound. |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory.[1] | To protect feet from spills and falling objects. |
Handling Procedures
Step-by-Step Protocol for Handling this compound:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Put on safety glasses or goggles.
-
Put on the first pair of nitrile gloves. If double-gloving, put on the second pair.
-
-
Weighing and Reconstitution:
-
Perform all manipulations, including weighing and preparing solutions, within the chemical fume hood to minimize exposure.[5]
-
Use a dedicated set of spatulas and weighing papers.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
-
Securely cap all containers of this compound.
-
Clean all equipment used.
-
Wipe down the work surface in the fume hood.
-
-
Doffing PPE:
-
Remove the outer pair of gloves (if double-gloving).
-
Remove your lab coat.
-
Remove the inner pair of gloves, turning them inside out as you remove them.
-
Remove your eye protection.
-
Wash your hands thoroughly with soap and water.[1]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[6]
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, bench paper, pipette tips) must be disposed of in a designated hazardous waste container.[7][8]
-
Container Labeling: The hazardous waste container must be clearly labeled with the contents, including the full chemical name and any associated hazards.[9][10]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[7]
-
Consult Local Regulations: Follow your institution's and local regulatory guidelines for the final disposal of chemical waste.[9]
Visual Guides
Safe Handling Workflow for this compound
Caption: Workflow for handling this compound.
PPE Selection for Handling this compound
Caption: Decision tree for selecting appropriate PPE.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
